3,5-Difluoro-4-methoxybenzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQREBXBVNPGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562372 | |
| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105969-16-2 | |
| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
3,5-Difluoro-4-methoxybenzylamine is a substituted benzylamine derivative that has emerged as a crucial structural motif and versatile building block in contemporary drug discovery. Its unique electronic and structural properties, conferred by the strategic placement of fluorine and methoxy groups on the aromatic ring, make it an invaluable tool for medicinal chemists. The incorporation of fluorine atoms is a widely recognized strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the two fluorine atoms at the C3 and C5 positions significantly influences the reactivity of the aromatic ring and the basicity of the primary amine. This is balanced by the electron-donating methoxy group at the C4 position, which can also serve as a hydrogen bond acceptor.[2] This electronic arrangement makes the molecule a unique scaffold for creating compounds with enhanced therapeutic profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for professionals in the field.
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of all chemical research. The properties of this compound are summarized below, providing essential data for experimental design and compound verification.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 105969-16-2 | [3][4] |
| Molecular Formula | C₈H₉F₂NO | [3][4] |
| Molecular Weight | 173.16 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid/oil | [5] |
| Boiling Point | 231.6 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Flash Point | 93.9 °C | [3] |
| Refractive Index | 1.495 | [3] |
| LogP | 2.13 | [3] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3][5] |
Spectroscopic Profile
While a dedicated public spectrum is not available from the search results, the expected spectroscopic data based on its structure would be:
-
¹H NMR: Protons on the aromatic ring would appear as a triplet. The benzylic protons (-CH₂-) would show a singlet, and the methoxy group (-OCH₃) protons would also be a singlet. The amine protons (-NH₂) would present as a broad singlet.
-
¹³C NMR: Distinct signals for the aromatic carbons, with the fluorine-coupled carbons showing characteristic splitting. Signals for the benzylic, methoxy, and amine-bearing carbons would also be present.
-
¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.
-
Mass Spectrometry (MS): The exact mass is 173.0652.[3][6] Common adducts observed would include [M+H]⁺ at m/z 174.0725.[6]
Synthesis and Reactivity Profile
The utility of this compound is rooted in its synthesis and predictable reactivity, allowing for its incorporation into more complex molecules.
Synthetic Routes
The synthesis of this benzylamine often starts from a more readily available precursor, 3,5-difluoro-4-methoxybenzonitrile or the corresponding benzaldehyde. A common and effective method is the reduction of the nitrile.
One documented method involves the reaction of 3,5-Difluoro-4-methoxybenzonitrile with Raney alloy in formic acid to yield the target benzylamine.[7] This approach is robust and suitable for producing significant quantities of the material. Alternative methods like reductive amination of 3,5-difluoro-4-methoxybenzaldehyde could also be employed.[8]
Core Reactivity
As a primary amine, this compound participates in a wide range of fundamental organic reactions.[9] Its utility as a building block stems from the nucleophilicity of the amine group.
-
Amide Bond Formation: This is one of the most common reactions. The amine readily couples with carboxylic acids (often activated with reagents like EDC/HOBt or converted to acid chlorides) to form stable amide linkages. This reaction is central to the synthesis of countless pharmaceutical candidates.
-
N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides, another important functional group in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNA_r): While the primary amine is the main reactive site, the electron-deficient nature of the difluorinated aromatic ring could potentially allow for nucleophilic substitution under specific conditions, although this is less common.
Applications in Drug Development & Medicinal Chemistry
The true value of this compound lies in its application as a synthon for biologically active molecules. The difluoro-methoxy substitution pattern is strategically employed to optimize drug candidates.
Key Advantages in Scaffolding:
-
Metabolic Stability: The fluorine atoms block potential sites of oxidative metabolism on the aromatic ring, often increasing the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing binding potency.
-
Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the benzylamine nitrogen compared to its non-fluorinated analog. This can be critical for optimizing cell permeability and avoiding off-target effects (e.g., hERG channel binding).
-
Lipophilicity Tuning: The combination of two fluorine atoms and a methoxy group provides a specific lipophilicity profile that can be fine-tuned to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
This amine is a key intermediate in the synthesis of various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors, where precise control over molecular properties is paramount.
Experimental Protocols
The following protocols are representative of the common transformations involving this compound.
Protocol: General Amide Coupling
This protocol describes a standard procedure for coupling the title compound with a generic carboxylic acid using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions).
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. This step is crucial for forming the active ester intermediate.
-
Add this compound (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC activation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol: N-Sulfonylation
This protocol details the formation of a sulfonamide, a common pharmacophore.
Materials:
-
This compound
-
Sulfonyl chloride of interest (R-SO₂Cl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. Cooling is essential to control the exothermic reaction.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonamide via recrystallization or silica gel chromatography.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood. As with most primary amines, it is expected to be corrosive and can cause skin and eye irritation or burns.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to prevent degradation.[3][5] The compound is noted as potentially air-sensitive.[3]
-
In case of exposure: Immediately flush skin or eyes with copious amounts of water and seek medical attention.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro-methoxy substitution pattern, provide a sophisticated means to fine-tune the ADME and pharmacokinetic profiles of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for any scientist aiming to leverage this powerful building block in the rational design of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 6. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
The Strategic Deployment of 3,5-Difluoro-4-methoxybenzylamine in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: A Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—are invaluable tools for optimizing lead compounds. Within this context, 3,5-Difluoro-4-methoxybenzylamine (CAS No. 105969-16-2) has emerged as a critical building block, particularly in the synthesis of targeted therapies like kinase inhibitors.[1] This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.
The 3,5-difluoro substitution pattern on the phenyl ring, combined with the electron-donating methoxy group at the 4-position, creates a unique electronic and steric environment. This specific arrangement is increasingly sought after for its ability to form key interactions within the ATP-binding pockets of various kinases, contributing to both potency and selectivity. This document will explore the causality behind its utility, providing field-proven insights for researchers engaged in drug discovery and development.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 105969-16-2 | [2] |
| Molecular Formula | C₈H₉F₂NO | [2] |
| Molecular Weight | 173.16 g/mol | [2] |
| Boiling Point | 231.6 °C at 760 mmHg | N/A |
| Density | 1.22 g/cm³ | N/A |
| Flash Point | 93.9 °C | N/A |
| Appearance | Colorless to light yellow liquid/solid | N/A |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | N/A |
| Sensitivity | Air Sensitive | N/A |
Strategic Synthesis of the Core Scaffold
While multiple synthetic routes to benzylamines are conceivable, a highly efficient and scalable approach for this compound involves the reduction of the corresponding benzonitrile. This method is advantageous due to the relative stability of the nitrile precursor and the high-yielding conversion to the primary amine.
Representative Protocol: Reduction of 3,5-Difluoro-4-methoxybenzonitrile
This protocol is a representative method based on established chemical principles for the reduction of aromatic nitriles.
Step 1: Preparation of the Precursor, 3,5-Difluoro-4-methoxybenzonitrile
The synthesis typically begins with a nucleophilic aromatic substitution (SNAr) reaction on a suitable starting material, such as 3,4,5-trifluorobenzonitrile, by reacting it with sodium methoxide. The fluorine atom at the 4-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the flanking fluorine atoms and the nitrile group.
Step 2: Reduction to this compound
The nitrile is then reduced to the primary amine. A common and effective method is catalytic hydrogenation.
Experimental Procedure:
-
Reaction Setup: To a solution of 3,5-Difluoro-4-methoxybenzonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol, a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) is added under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reaction vessel is then placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.
Caption: A representative workflow for the synthesis of this compound.
Reactivity and Mechanistic Considerations
The utility of this compound as a synthon is governed by the interplay of its functional groups. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and the formation of various heterocyclic structures.
The electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic ring, which can influence the reactivity of the benzylamine. However, this is somewhat counteracted by the electron-donating methoxy group. This electronic balance is crucial in the context of its application in kinase inhibitors, as it modulates the pKa of the amine and the hydrogen bonding potential of the entire benzyl moiety.
Mechanism Spotlight: Reductive Amination
A key reaction involving this benzylamine is reductive amination, where it reacts with a carbonyl compound (an aldehyde or ketone) to form a new carbon-nitrogen bond.
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to form an iminium ion intermediate.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the iminium carbon to yield the secondary amine product.
This reaction is highly efficient and a cornerstone of library synthesis in drug discovery.
Caption: The general mechanism of reductive amination.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
The 3,5-difluorobenzyl moiety is a recurring structural motif in a number of potent and selective kinase inhibitors. This is due to its ability to form favorable interactions in the hinge region and other pockets of the kinase ATP-binding site. The fluorine atoms can act as hydrogen bond acceptors and contribute to favorable electrostatic interactions, while the overall lipophilicity of the group enhances cell permeability.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Several small molecule inhibitors targeting the FGFR family have been developed, and the 3,5-disubstituted phenyl ring is a common feature. For instance, in the design of novel FGFR1 inhibitors, a 3,5-dimethoxyphenyl group was identified as a key fragment for insertion into a hydrophobic pocket of the kinase domain.[3][4] The substitution of methoxy groups with fluorine atoms, or the combination thereof, is a common strategy to fine-tune the electronic properties and metabolic stability of the inhibitor. This compound serves as a direct precursor to introduce this strategically important moiety.
Case Study: Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many human cancers.[5] The development of selective Aurora A kinase inhibitors has been an active area of research. Structure-based drug design has led to the identification of pyrimidine-based inhibitors where a substituted phenyl ring plays a crucial role in binding.[6] While not a direct example, the rationale for using a 4-chloro-3-fluorophenyl group in some inhibitors highlights the importance of halogen substitution in achieving potency and modulating protein levels of oncogenes like MYC.[5] The 3,5-difluoro-4-methoxybenzyl motif offers a different, yet conceptually similar, substitution pattern to explore these critical interactions.
Caption: The role of the benzylamine in the synthesis of targeted cancer therapies.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the two equivalent aromatic protons due to coupling with the two adjacent fluorine atoms (³JHF). The benzylic protons (CH₂) will appear as a singlet (or a doublet if coupled to the amine proton), and the methoxy protons will also be a singlet.
-
¹³C NMR: The carbon spectrum will show characteristic C-F couplings. The carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Other carbons in the ring will also show smaller couplings.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[1][7] A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be indicative of the electronic environment of the aromatic ring.[8]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 173. The fragmentation pattern is expected to involve the loss of the amino group and subsequent rearrangements of the benzyl cation. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 174.07250 and [M+Na]⁺ at m/z 196.05444.[4]
Safe Handling and Disposal
As a research chemical, this compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. As it is air-sensitive, handling under an inert atmosphere is recommended for prolonged storage and use.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.
-
Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Engage a licensed professional waste disposal service.[9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique substitution pattern provides a valuable scaffold for the synthesis of highly potent and selective kinase inhibitors. By understanding its synthesis, reactivity, and the mechanistic basis for its utility in drug design, researchers can more effectively leverage this compound to develop novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. biophysics.org [biophysics.org]
- 2. rsc.org [rsc.org]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
molecular weight of 3,5-Difluoro-4-methoxybenzylamine
An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical validation, and strategic applications. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 105969-16-2) is a substituted benzylamine derivative whose unique electronic and steric properties make it a valuable intermediate.[1][2] The presence of two fluorine atoms flanking a methoxy group on the aromatic ring significantly influences its reactivity and conformational behavior. The fluorine atoms act as weak ortho, para-directors in electrophilic aromatic substitution while increasing metabolic stability by blocking potential sites of oxidation. The methoxy group, an electron-donating substituent, modulates the basicity of the amine and influences the overall polarity of the molecule.
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉F₂NO | [1][2] |
| Molecular Weight | 173.16 g/mol | [2] |
| Exact Mass | 173.06522023 Da | [1] |
| CAS Number | 105969-16-2 | [1][2] |
| Boiling Point | 231.6 °C at 760 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| Flash Point | 93.9 °C | [1] |
| LogP | 2.13 | [1] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [1] |
Synthesis and Mechanistic Considerations: A Comparative Analysis
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the available starting materials, required scale, and purity specifications. Below, we analyze the most common routes, highlighting their mechanistic underpinnings and practical trade-offs.
Comparative Overview of Synthetic Routes
| Method | Typical Yield | Purity | Scalability | Key Challenges |
| Reductive Amination | 65–75% | >95% | Moderate | Requires high-pressure hydrogenation equipment. |
| Chlorination-Amination | 72–85% | >99% | High | Involves handling hazardous reagents like POCl₃.[3] |
| Grignard-Based Synthesis | 60–70% | 90–95% | Moderate | Requires strict low-temperature control to prevent Grignard reagent decomposition.[3] |
| Nitrile Reduction | 50–60% | 85–90% | Low | Inefficient synthesis of the required nitrile precursor.[3] |
Featured Synthetic Pathway: Reductive Amination of 3,5-Difluoro-4-methoxybenzaldehyde
Reductive amination is a robust and widely used method for amine synthesis due to its high efficiency and relatively clean reaction profile. This pathway proceeds via the formation of an intermediate imine from the corresponding aldehyde and an ammonia source, which is then reduced in situ to the target primary amine.
Caption: Workflow for Synthesis via Reductive Amination.
Expertise & Causality: The choice of Raney Nickel (Raney Ni) as the catalyst is critical. It is highly effective for the hydrogenation of the C=N double bond of the imine intermediate under relatively mild conditions, which minimizes side reactions such as dehalogenation. Using an excess of ammonia is crucial to drive the equilibrium towards imine formation and to reduce the formation of secondary amine byproducts.
Detailed Experimental Protocol: Reductive Amination
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), methanol as the solvent, and a catalytic amount of Raney Nickel (5-10% w/w). The vessel should be purged with nitrogen to ensure an inert atmosphere.
-
Ammonia Addition: Anhydrous ammonia is introduced into the vessel. A molar excess (typically 3-5 eq) is used to maximize the formation of the primary amine.
-
Hydrogenation: The vessel is pressurized with hydrogen gas (H₂) to a pressure of 50-100 psi and heated to 40-60°C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting aldehyde.
-
Work-up and Isolation: Upon completion, the reactor is cooled, and the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonia salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a clear oil or low-melting solid.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its application in research and development. A multi-technique approach is necessary for comprehensive characterization.
Standard Analytical Workflow
A typical quality control workflow involves spectroscopic confirmation of the structure followed by chromatographic assessment of purity.
Caption: Analytical Workflow for Quality Control.
Trustworthiness through Self-Validation:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of the methoxy protons (singlet, ~3.9 ppm), benzylic protons (singlet, ~3.8 ppm), and aromatic protons (doublet of doublets, ~6.7-6.9 ppm). The integration of these signals should correspond to a 3:2:2 ratio.
-
¹⁹F NMR: Should show a single resonance, confirming the chemical equivalence of the two fluorine atoms.
-
¹³C NMR: Will validate the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4] Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak [M]+ at m/z 173.07, consistent with the exact mass.[1]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine purity. A gradient elution with a water/acetonitrile mobile phase system on a C18 column will separate the main compound from any residual starting materials or byproducts. Purity is determined by the area percentage of the main peak.
Applications in Drug Discovery and Supramolecular Chemistry
The unique substitution pattern of this compound makes it a privileged scaffold in several areas of chemical research.
-
Drug Discovery Intermediate: This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.[5] For instance, fluorinated benzylamines are incorporated into scaffolds designed to target enzymes or receptors where the fluorine atoms can enhance binding affinity through favorable electrostatic interactions or improve metabolic stability. The molecule has been identified as a component in structures investigated for anticancer activity.[3]
-
Supramolecular Chemistry: The benzylamine moiety can participate in hydrogen bonding, while the fluorinated aromatic ring can engage in halogen bonding and π-π stacking interactions. These features have been exploited in the design of hemicryptophanes and other host-guest systems for molecular recognition and the development of fluorescent sensors.[3]
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.[1] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to air.[1]
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile tool for the modern chemist. Its synthesis is achievable through several reliable methods, with reductive amination offering a good balance of yield and scalability. Rigorous analytical characterization is essential to ensure its suitability for downstream applications. From enhancing the pharmacokinetic profiles of drug candidates to enabling the construction of complex supramolecular assemblies, the strategic incorporation of this fluorinated building block continues to drive innovation in science.
References
An In-depth Technical Guide to (3,5-difluoro-4-methoxyphenyl)methanamine: Structure, Synthesis, and Applications
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, (3,5-difluoro-4-methoxyphenyl)methanamine, is a prime exemplar of a fluorinated building block. Its structure, featuring a strategically substituted phenyl ring, offers a versatile platform for the synthesis of complex target molecules. This document provides an in-depth exploration of its chemical structure, a validated synthetic pathway, and its potential applications for researchers and drug development professionals.
Core Molecular Structure and Physicochemical Properties
(3,5-Difluoro-4-methoxyphenyl)methanamine, also known as 3,5-difluoro-4-methoxybenzylamine, is a primary amine characterized by a benzylamine core. The aromatic ring is symmetrically substituted with two fluorine atoms ortho to the aminomethyl group and a methoxy group at the para position. This specific arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment that dictates the molecule's reactivity and properties.
Chemical Identity
| Identifier | Value |
| CAS Number | 105969-16-2[1][2][3] |
| Molecular Formula | C₈H₉F₂NO[1][2][3] |
| Molecular Weight | 173.16 g/mol [1][3] |
| IUPAC Name | (3,5-difluoro-4-methoxyphenyl)methanamine[4] |
| Synonyms | This compound[1][2] |
| Canonical SMILES | COC1=C(C=C(C=C1F)CN)F[1][4] |
| InChI Key | MCQREBXBVNPGJZ-UHFFFAOYSA-N[1][2] |
Physicochemical Data
The following table summarizes key physical and chemical properties, which are crucial for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| Boiling Point | 231.6 °C at 760 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| Flash Point | 93.9 °C | [1] |
| Refractive Index | 1.495 | [1] |
| Storage | Room temperature, under inert atmosphere | [1] |
| Sensitivity | Air Sensitive | [1] |
Structural Elucidation via Spectroscopic Analysis
The confirmation of the structure of (3,5-difluoro-4-methoxyphenyl)methanamine relies on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics based on its molecular architecture.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A singlet would be expected for the two equivalent aromatic protons (at C2 and C6), typically appearing in the δ 6.5-7.0 ppm range.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons would appear around δ 3.8-4.0 ppm.
-
Benzylic Protons (-CH₂-): A singlet for the two benzylic protons adjacent to the amine group would be observed around δ 3.7-3.9 ppm.
-
Amine Protons (-NH₂): A broad singlet for the two amine protons would appear over a wide range (δ 1.5-3.0 ppm), the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six distinct signals would be anticipated. The carbons bearing fluorine (C3, C5) would show large C-F coupling constants. The carbon attached to the methoxy group (C4) and the carbon attached to the aminomethyl group (C1) would also be clearly distinguishable.
-
Benzylic Carbon (-CH₂NH₂): A signal around δ 40-45 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 173.0652, corresponding to the exact mass of the molecule.[1] Common fragmentation patterns would include the loss of the amine group and cleavage at the benzylic position, leading to the formation of the stable 3,5-difluoro-4-methoxybenzyl cation.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A characteristic pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, typical for a primary amine.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ range.
-
C-O Stretching: A strong absorption band for the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.
-
C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.
-
Synthesis and Chemical Reactivity
Recommended Synthetic Pathway: Reductive Amination
The most efficient and widely adopted method for synthesizing primary amines like (3,5-difluoro-4-methoxyphenyl)methanamine is the reductive amination of the corresponding aldehyde.[5][6][7] This one-pot reaction combines high atom economy with operational simplicity, making it ideal for both laboratory and industrial scales.[6][8] The process involves two key steps: the formation of an intermediate imine from the aldehyde and an ammonia source, followed by its immediate reduction to the target amine.
The logical precursor for this synthesis is 3,5-difluoro-4-methoxybenzaldehyde . This starting material can be synthesized from the commercially available 3,5-difluoro-4-hydroxybenzaldehyde via methylation.
Below is a logical workflow for the synthesis process.
Caption: Synthetic workflow from precursor to final product.
Detailed Experimental Protocol
-
Objective: To synthesize (3,5-difluoro-4-methoxyphenyl)methanamine from 3,5-difluoro-4-methoxybenzaldehyde.
-
Principle: A one-pot reductive amination using an ammonia source and a hydride reducing agent.[5]
-
Materials:
-
3,5-difluoro-4-methoxybenzaldehyde (1.0 eq)
-
Ammonium acetate (NH₄OAc) or aqueous ammonia (NH₃) (excess, e.g., 8-10 eq)
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3,5-difluoro-4-methoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., Methanol).
-
Add the ammonia source (e.g., ammonium acetate, 10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add the reducing agent (sodium borohydride, 1.5 eq) to the stirred solution. Caution: Gas evolution (H₂) will occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: a. Carefully quench the reaction by slowly adding water. b. Remove the bulk of the organic solvent under reduced pressure. c. Add water and an organic solvent (e.g., DCM) to the residue and transfer to a separatory funnel. d. Separate the layers. Extract the aqueous layer two more times with the organic solvent. e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol system.
-
Applications in Research and Drug Development
Substituted benzylamines, particularly those containing fluorine and methoxy groups, are highly valued intermediates in medicinal chemistry.[9] While specific applications for (3,5-difluoro-4-methoxyphenyl)methanamine are proprietary or in early-stage development, its structural motifs are present in numerous biologically active compounds.
-
Scaffold for Bioactive Molecules: The primary amine handle allows for straightforward derivatization to form amides, sulfonamides, and secondary or tertiary amines, enabling the exploration of a vast chemical space.
-
Neurological Drug Discovery: Structurally related fluoro-methoxyphenyl methanamines serve as key intermediates in the synthesis of compounds targeting neurological and psychiatric disorders, such as antidepressants and antipsychotics.[9] The difluoro-methoxy substitution pattern can be used to fine-tune receptor binding affinity and selectivity for targets like serotonin and dopamine receptors.[9]
-
Metabolic Stability: The presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a critical attribute in drug design.
-
Fine and Specialty Chemicals: Beyond pharmaceuticals, this compound can be used in the synthesis of specialized polymers, agrochemicals, and materials where its unique electronic and physical properties can be leveraged.
The logical relationship of its structural features to its applications is outlined below.
Caption: Relationship between structure and potential applications.
Safety and Handling
As an amine, (3,5-difluoro-4-methoxyphenyl)methanamine should be handled with appropriate care. It is expected to be corrosive and may cause skin and eye irritation or burns. It is also classified as air-sensitive.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. Always consult the material safety data sheet (MSDS) before handling this chemical.
References
- 1. This compound|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. (3-Fluoro-4-methoxyphenyl)methanamine [myskinrecipes.com]
An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxybenzylamine is a fluorinated organic compound that holds significant interest for researchers in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate various physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its potential applications in the development of novel therapeutics. The presence of the difluoro-methoxy substitution pattern on the benzylamine scaffold makes it a valuable building block for creating structurally diverse and potent drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 105969-16-2 | [3] |
| Molecular Formula | C₈H₉F₂NO | [3] |
| Molecular Weight | 173.16 g/mol | [3] |
| Boiling Point | 231.6 °C | [4] |
| Density | 1.22 g/cm³ (predicted) | N/A |
| LogP | 2.13 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethyl acetate. | [4] |
| Appearance | Likely a liquid or low-melting solid | N/A |
The moderate lipophilicity, as indicated by the LogP value, suggests that this compound possesses a balance of properties suitable for potential drug candidates, allowing for membrane permeability without excessive accumulation in fatty tissues.[4]
Synthesis of this compound
The primary synthetic route to this compound is through the reduction of the corresponding benzonitrile precursor, 3,5-difluoro-4-methoxybenzonitrile. This transformation can be achieved using various reducing agents. A common and effective method involves catalytic hydrogenation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Catalytic Hydrogenation of 3,5-difluoro-4-methoxybenzonitrile
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3,5-difluoro-4-methoxybenzonitrile
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 3,5-difluoro-4-methoxybenzonitrile in methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of Raney Nickel to the solution. The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.
Chemical Reactivity and Characterization
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions.
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): A triplet or a complex multiplet is expected in the aromatic region (typically δ 6.5-7.5 ppm) due to coupling with the adjacent fluorine atoms.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Benzylic Protons (-CH₂-): A singlet or a triplet (if coupled to the amine proton) around δ 3.7-3.9 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (Ar-C): Complex signals in the aromatic region (δ 110-160 ppm) with large C-F coupling constants. The carbons directly bonded to fluorine will show the largest coupling.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region.
-
C-O Stretch (Ether): An absorption band around 1200-1250 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): Expected at m/z = 173.
-
Fragmentation: A prominent fragment corresponding to the loss of the amino group (M-16) and a base peak corresponding to the difluoro-methoxybenzyl cation at m/z = 157.
Applications in Drug Discovery and Development
Substituted benzylamines are important pharmacophores found in a wide range of biologically active compounds. The introduction of fluorine can significantly enhance the therapeutic potential of these molecules.[1][2][10][11] this compound serves as a key intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas.
Caption: Potential derivatization and application pathways.
The primary amine functionality allows for a variety of chemical transformations, including acylation to form amides, N-alkylation, and reductive amination with aldehydes and ketones. These reactions enable the facile generation of diverse chemical libraries for high-throughput screening. For example, compounds derived from this scaffold have shown promise as anticancer agents, with some analogs demonstrating significant activity against various cancer cell lines.[4] The difluoro substitution can enhance selectivity for specific enzyme targets, such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for similar compounds, the following guidelines are recommended.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be air-sensitive.[14]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities to fine-tune the properties of lead compounds to enhance their therapeutic potential. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, predicted spectral data for characterization, and a discussion of its applications. Researchers and scientists can leverage this information to facilitate their work in the design and synthesis of novel, biologically active molecules.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]
- 6. 4-Methoxybenzylamine(2393-23-9) IR Spectrum [chemicalbook.com]
- 7. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]
- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Solubility Determination of 3,5-Difluoro-4-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Novel Benzylamines
In the landscape of modern medicinal chemistry and drug discovery, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluoro-4-methoxybenzylamine, a substituted benzylamine derivative, represents a scaffold of interest for the development of novel therapeutic agents. An early and critical step in the characterization of any potential drug candidate is the determination of its aqueous and organic solubility. This parameter not only dictates the feasibility of formulation and delivery but also impacts bioavailability and the reliability of in vitro assays.
This technical guide serves as a comprehensive resource for researchers and scientists engaged in the study of this compound. Recognizing the scarcity of publicly available, experimentally determined solubility data for this specific compound, this document provides a robust framework for its empirical determination. We will delve into the foundational principles of solubility, present a detailed, field-proven protocol for the gold-standard shake-flask method, and outline the subsequent analytical quantification. Our approach is grounded in scientific integrity, ensuring that the methodologies described are self-validating and yield reliable, reproducible data.
Section 1: Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is paramount to interpreting its solubility behavior. The structural features of this compound—a primary amine, a methoxy group, and two fluorine atoms on a benzene ring—all contribute to its polarity, hydrogen bonding capacity, and crystal lattice energy, which in turn govern its solubility.
| Property | Value | Source |
| CAS Number | 105969-16-2 | [1][2] |
| Molecular Formula | C₈H₉F₂NO | [1][2] |
| Molecular Weight | 173.16 g/mol | [1][2] |
| Predicted LogP | 2.13 | [3] |
| Boiling Point | 231.6 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Note: The LogP value is a calculated prediction and should be experimentally verified.
Section 2: The Cornerstone of Solubility Measurement: The Shake-Flask Method
The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a specific solvent at a given temperature, under equilibrium conditions. The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[4][5] This method ensures that the solution has reached a true thermodynamic equilibrium with the excess solid, providing a definitive solubility value.
The Rationale Behind the Shake-Flask Protocol
The core principle of the shake-flask method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a prolonged period.[4][5] This extended incubation allows the system to reach equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. By ensuring an excess of the solid is always present, we can be confident that the resulting solution is saturated. The subsequent separation of the solid and the quantification of the dissolved compound in the supernatant provide the solubility value.
Experimental Workflow for Solubility Determination
The following diagram illustrates the comprehensive workflow for determining the solubility of this compound using the shake-flask method followed by HPLC quantification.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
Materials and Equipment:
-
This compound (solid)
-
Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Thermostatic orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. A general guideline is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent. The key is to have a visible excess of undissolved solid throughout the experiment.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare each sample in triplicate to assess reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.[6]
-
After the incubation period, visually confirm the presence of excess solid in each vial. If no solid is present, more compound must be added, and the equilibration process repeated.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.
-
To separate the saturated solution from the undissolved solid, two methods are recommended:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. It is crucial to pre-wet the filter with the solvent and discard the initial few drops of the filtrate to avoid any adsorption effects.
-
-
-
Quantification by HPLC:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the prepared standards and diluted samples by HPLC. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase could consist of a mixture of acetonitrile and water with a buffer modifier.[7] Detection can be performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 210-230 nm for benzylamines).[7]
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated filtrate by applying the dilution factor. This value represents the equilibrium solubility.
-
Section 3: Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear and structured table for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[8]
Section 5: Conclusion
The solubility of this compound is a critical parameter that influences its potential as a drug candidate. This technical guide provides a comprehensive and authoritative framework for the experimental determination of this property. By adhering to the detailed shake-flask protocol and utilizing precise analytical quantification, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding further drug development efforts, from formulation design to the interpretation of biological activity data. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity and empower researchers to confidently characterize this and other novel chemical entities.
References
- 1. This compound|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 3,5-Difluoro-4-methoxybenzylamine
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,5-Difluoro-4-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide presents a robust, predicted dataset, meticulously derived from established spectroscopic principles and comparative analysis with structurally related compounds. This approach not inly provides a reliable reference for the characterization of this compound but also serves as a pedagogical tool for spectral interpretation of complex fluorinated aromatic amines.
Introduction
This compound (C₈H₉F₂NO, Molar Mass: 173.16 g/mol ) is a substituted aromatic amine of significant interest in medicinal chemistry. The presence of two fluorine atoms and a methoxy group on the benzene ring imparts unique electronic and steric properties, which can profoundly influence the biological activity and pharmacokinetic profile of molecules incorporating this moiety. Accurate and unambiguous characterization of this compound is therefore paramount. This guide provides a detailed interpretation of its predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra to facilitate its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | ~6.9 - 7.2 | Triplet (t) | ³J(H,F) ≈ 8-10 Hz |
| -CH₂- | ~3.8 - 4.0 | Singlet (s) | - |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - |
| -OCH₃ | ~3.9 | Singlet (s) | - |
Causality Behind Experimental Choices and Interpretation:
The aromatic protons are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The benzylic protons, being adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, will be deshielded and appear as a singlet. The amine protons typically present as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. The methoxy protons will appear as a sharp singlet in the typical region for such groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine and methoxy substituents, and the carbon-fluorine couplings will be observable.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-F | ~150 - 155 | Doublet (d) | ¹J(C,F) ≈ 240-250 Hz |
| C-OCH₃ | ~140 - 145 | Triplet (t) | ²J(C,F) ≈ 10-15 Hz |
| C-H | ~105 - 110 | Triplet (t) | ²J(C,F) ≈ 20-25 Hz |
| C-CH₂ | ~130 - 135 | Triplet (t) | ³J(C,F) ≈ 3-5 Hz |
| -CH₂- | ~40 - 45 | Singlet (s) | - |
| -OCH₃ | ~60 - 65 | Singlet (s) | - |
Expertise & Experience in Interpretation:
The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C,F)), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings. The symmetry of the molecule means that the two C-F carbons are equivalent, as are the two C-H carbons.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1] The chemical shift of the fluorine atoms in this compound will be influenced by the methoxy and benzylamine groups.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-F | -120 to -130 | Triplet (t) | ³J(F,H) ≈ 8-10 Hz |
Trustworthiness of the Protocol:
The two fluorine atoms are chemically equivalent and are expected to appear as a single signal. This signal will be split into a triplet due to coupling with the two equivalent aromatic protons. The chemical shift is predicted based on values for similar fluorinated aromatic compounds.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.
-
For quantitative analysis, a known amount of an internal standard can be added.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment (zg30)
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
¹⁹F NMR Acquisition Parameters:
-
Spectrometer Frequency: 376 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: 50-100 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C-N, C-O, and C-F bonds.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H bend (primary amine) | 1580 - 1650 | Medium to Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch (aromatic amine) | 1250 - 1335 | Strong |
| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Strong |
| C-F stretch | 1100 - 1400 | Strong |
Expertise in Spectral Interpretation:
As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[2][3] The N-H bending vibration will be observed around 1600 cm⁻¹.[2][3] The C-N stretching of the aromatic amine will give a strong band in the 1250-1335 cm⁻¹ region.[2][3] The strong absorptions due to the C-O and C-F stretching vibrations are also key diagnostic features.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Ion | Comments |
| 173 | [M]⁺ | Molecular ion |
| 156 | [M - NH₃]⁺ | Loss of ammonia |
| 142 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 114 | [C₇H₄F₂]⁺ | Benzylic fragment after loss of CH₂NH₂ |
Authoritative Grounding in Fragmentation Mechanisms:
The fragmentation of benzylamines is well-documented.[4][5][6] The most common initial fragmentation is the loss of ammonia (NH₃) to form a stable benzylic cation.[4][6] Another likely fragmentation is the loss of the methoxy radical. The molecular ion peak at m/z 173 should be clearly visible. PubChem predicts a monoisotopic mass of 173.06522 Da.[7]
Visualization of the Molecular Structure
Caption: 2D structure of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data of this compound. By combining theoretical predictions with insights from analogous compounds, this document serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity. The detailed experimental protocols further enhance its utility in a practical research setting, ensuring the acquisition of high-quality, reproducible data.
References
Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-methoxybenzylamine
Introduction: this compound is a substituted benzylamine that serves as a valuable intermediate and building block in medicinal chemistry and drug discovery. Its structural motifs are pertinent to the development of novel therapeutics, including dopamine receptor antagonists.[1] The incorporation of fluorine atoms is a common strategy in modern drug design to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] While comprehensive toxicological data for this specific compound is not widely published, its structural class—substituted, fluorinated benzylamines—necessitates a robust and cautious approach to its handling. This guide synthesizes data from analogous compounds and established chemical safety principles to provide a framework for its safe use in a research and development setting. The protocols herein are designed to empower researchers to manage the risks associated with this compound's corrosivity, potential toxicity, and air sensitivity.
Accurate identification is the foundation of chemical safety. The key identifiers and properties of this compound are summarized below.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 105969-16-2 | [4][5] |
| Molecular Formula | C₈H₉F₂NO | [4][5] |
| Molecular Weight | 173.16 g/mol | [4][5] |
| Boiling Point | 231.6 °C at 760 mmHg | [4] |
| Flash Point | 93.9 °C | [4] |
| Density | 1.22 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Storage Temp. | Room temperature, under inert atmosphere | [4] |
| Sensitivity | Air Sensitive |[4] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from the safety profiles of structurally related benzylamines. The amine functional group renders the molecule basic and corrosive, while the aromatic system and halogenation contribute to its reactivity and potential toxicity.
Primary Hazards:
-
Corrosivity: Like most benzylamines, this compound is expected to be corrosive and can cause severe skin burns and serious eye damage.[7][8][9]
-
Toxicity: It is presumed to be harmful if swallowed or in contact with skin.[7][8] Inhalation of vapors may cause respiratory irritation.[10]
-
Lachrymator: The compound may act as a lachrymator, causing irritation and tearing upon exposure to vapors.[8]
-
Air Sensitivity: The compound is noted to be air-sensitive, which can lead to degradation upon exposure to air, potentially forming unknown, hazardous byproducts.[4]
Table 2: GHS Hazard and Precautionary Statements (Based on Analogous Compounds)
| Code | Statement | Source |
|---|---|---|
| H302+H312 | Harmful if swallowed or in contact with skin | [8] |
| H314 | Causes severe skin burns and eye damage | [7][8] |
| H335 | May cause respiratory irritation | [10] |
| P260 | Do not breathe mist/vapors/spray | [11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11][12] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [9] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | [8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [9] |
| P310 | Immediately call a POISON CENTER or doctor/physician |[9][12] |
A systematic risk assessment should precede any handling of this chemical. The causality is clear: understanding the potential hazards allows for the implementation of specific controls to mitigate the risk of exposure and injury.
Caption: A four-step workflow for assessing and mitigating risks.
Section 3: Engineering and Personal Protective Controls
Based on the risk assessment, a multi-layered control strategy is mandatory.
Engineering Controls
The primary engineering control is the mandatory use of a properly functioning and certified chemical fume hood .[13][14] This is non-negotiable. The rationale is to contain and exhaust corrosive and potentially toxic vapors, preventing inhalation exposure and protecting individuals outside the immediate work area. The work surface should be clear, and the sash should be kept at the lowest practical height.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a full-face shield.[12][14] The corrosive nature of amines necessitates protection against splashes for the entire face, not just the eyes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for tears or holes before each use.[8][15] Double-gloving is recommended for extended operations. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[16] For larger quantities or procedures with a higher risk of splashing, impervious coveralls or a chemical-resistant apron should be worn.[8][11] Ensure clothing is long-sleeved and legs are covered.
Section 4: Safe Handling and Experimental Workflow
Adherence to a strict protocol is a self-validating system for safety. The following workflow for weighing and preparing a stock solution minimizes exposure.
Protocol: Weighing and Preparing a Solution of this compound
-
Preparation:
-
Don all required PPE (face shield, goggles, lab coat, gloves).
-
Ensure the chemical fume hood is operational.
-
Assemble all necessary equipment inside the fume hood: the reagent bottle, a secondary container, beaker, spatula, and the desired solvent.
-
Place a tared weigh boat or vial on an analytical balance inside the hood.
-
-
Aliquotting the Reagent:
-
Due to its air sensitivity, minimize the time the primary container is open.[4] If the experiment is highly sensitive to degradation, perform the transfer under a gentle stream of inert gas (nitrogen or argon).
-
Carefully open the reagent bottle. Using a clean spatula, transfer the approximate amount of the liquid amine to the tared container.
-
Immediately and securely close the main reagent bottle. This is critical to preserving the integrity of the bulk chemical.
-
-
Dissolution:
-
Record the exact mass.
-
Slowly add the desired solvent to the container with the weighed amine, ensuring the addition does not cause splashing.
-
Stir gently with a magnetic stir bar or swirl the container to ensure complete dissolution.
-
-
Cleanup and Waste:
-
Thoroughly decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.
-
Dispose of the weigh boat, gloves, and any other contaminated disposable items in a designated, sealed hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Section 5: Storage and Stability
Proper storage is crucial for both safety and maintaining the chemical's purity.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent degradation from air and moisture.[4][9]
-
Location: Keep the container in a cool, dry, and dark, well-ventilated area designated for corrosive materials.[13][16]
-
Incompatibilities: Segregate from strong oxidizing agents and acids.[14][15] Amines can react exothermically and violently with these materials.
Section 6: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Caption: Immediate actions to take following an exposure event.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][17]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting.[9][14] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills and Leaks
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[11][14]
-
Do not allow the material to enter drains or waterways.[14]
-
Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Fire Fighting
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[8][12]
-
Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[17]
-
Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]
Section 7: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.
-
Procedure: All waste must be collected in properly labeled, sealed containers.
-
Disposal: Engage a licensed professional waste disposal service for removal and disposal.[18] Do not attempt to dispose of this chemical down the drain or with general waste. Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[14]
Conclusion
This compound is a potent research chemical whose utility in drug discovery is matched by its significant handling risks. Its corrosive nature, potential toxicity, and air sensitivity demand a stringent and proactive safety culture. By understanding the underlying chemical principles, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate these risks. This disciplined approach ensures both the integrity of the research and the safety of the scientific professionals conducting it.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.ie [fishersci.ie]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Imperative of Fluorine in the Medicinal Chemistry of Benzylamines: An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the benzylamine scaffold representing a particularly fruitful area of application. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine in modulating the properties of benzylamine-containing molecules. We will explore the causal relationships behind fluorine's ability to fine-tune physicochemical properties, enhance pharmacodynamic profiles, and ultimately, contribute to the development of safer and more efficacious therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine in their own discovery programs.
The Ascendancy of a "Super-Atom": Why Fluorine Matters in Benzylamine Drug Design
The benzylamine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting central nervous system (CNS) disorders, cancer, and infectious diseases. The strategic introduction of fluorine, an element with no natural counterpart in the human body, has proven to be a transformative approach in optimizing these drug candidates.[1][2] Its diminutive size, comparable to a hydrogen atom, allows for isosteric replacement without significant steric perturbation.[1][3] However, its extreme electronegativity, the highest of any element, fundamentally alters the electronic landscape of the molecule, leading to profound and often predictable changes in its biological behavior.[1][4][5] This guide will dissect the key contributions of fluorine to the medicinal chemistry of benzylamines, moving from fundamental physicochemical effects to direct impacts on therapeutic efficacy.
Modulating the Physicochemical Core: Fluorine's Impact on ADME Properties
The success of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination offers a powerful toolkit for the medicinal chemist to rationally modulate these properties.[6][7]
Taming Basicity: The Inductive Effect on Benzylamine pKa
The basicity of the amine nitrogen in a benzylamine is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).[1][7] Fluorine's potent electron-withdrawing inductive effect can significantly reduce the pKa of a nearby amine.[1][7][8][9]
-
Mechanism of Action : By withdrawing electron density from the nitrogen atom, fluorine destabilizes the protonated form (the conjugate acid), thereby making the amine less basic. This effect is distance-dependent, being most pronounced when fluorine is substituted on the benzylic carbon or in the ortho position of the aromatic ring.
-
Practical Implications : Lowering the pKa can increase the proportion of the neutral, more lipophilic form of the drug at physiological pH, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][10] This modulation is a key strategy for improving the bioavailability of orally administered drugs and optimizing CNS penetration.[1][5]
The Lipophilicity Conundrum: More Than Just a Hydrophobic Mimic
Lipophilicity, often measured as the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a double-edged sword in drug design. While adequate lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][11] The effect of fluorine on lipophilicity is highly context-dependent.[12][13]
-
Aryl vs. Alkyl Fluorination : Substitution of a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity. In contrast, aliphatic fluorination, particularly the introduction of motifs like trifluoromethyl (CF3), can also enhance lipophilicity.[6] However, strategic placement of single fluorine atoms or difluoromethyl groups on alkyl chains can sometimes lead to a decrease in lipophilicity compared to their non-fluorinated or more heavily fluorinated counterparts.[14][15]
-
Intramolecular Interactions : The impact of fluorination on lipophilicity can be influenced by intramolecular hydrogen bonding and conformational effects, which can mask the polar C-F bond and alter the molecule's interaction with water.[11]
| Property | Effect of Fluorination on Benzylamines | Causality | Therapeutic Implication |
| pKa | Generally decreases | Strong inductive electron withdrawal by fluorine reduces the basicity of the amine nitrogen.[1][8][9] | Improved membrane permeability, enhanced oral bioavailability, and reduced risk of certain off-target toxicities.[1][10] |
| Lipophilicity (logP/logD) | Context-dependent; often increases with aryl or CF3 substitution, but can decrease with specific aliphatic motifs. | Fluorine is more lipophilic than hydrogen. The overall effect depends on the number of fluorine atoms and their position, which influences molecular conformation and intramolecular interactions.[6][14][15] | Fine-tuning of solubility, cell permeability, and the overall ADME profile.[16][17] |
| Metabolic Stability | Typically increases | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2][18] | Increased drug half-life, reduced patient dosing frequency, and improved therapeutic window.[19][20] |
Blocking Metabolic "Hot Spots": Enhancing Metabolic Stability
A major challenge in drug development is overcoming rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[2] Fluorination provides a robust strategy to enhance metabolic stability.
-
The Strength of the C-F Bond : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1][18] By replacing a metabolically labile C-H bond with a C-F bond at a known site of metabolism (a "metabolic hot spot"), the molecule can be rendered more resistant to degradation.[1][19][20]
-
Electronic Deactivation : Even when not at the site of metabolism, fluorine's electron-withdrawing nature can deactivate adjacent sites, making them less susceptible to oxidative attack.[1]
-
Benzylamine-Specific Applications : For benzylamines, common metabolic pathways include N-dealkylation and oxidation of the aromatic ring or benzylic position. Fluorinating the phenyl ring or the benzylic carbon can effectively block these pathways, leading to a longer drug half-life and improved bioavailability.[21][22]
Sharpening the Spear: Fluorine's Role in Pharmacodynamics
Beyond optimizing pharmacokinetics, fluorine can directly enhance the pharmacodynamic properties of benzylamines by improving their interaction with biological targets.
Boosting Binding Affinity and Selectivity
The introduction of fluorine can lead to more potent and selective drugs through a variety of mechanisms.[1][23]
-
Favorable Intermolecular Interactions : While the C-F bond is a weak hydrogen bond acceptor, it can participate in favorable electrostatic and dipole-dipole interactions with protein active sites.[4][24][25] Fluorine can also engage in productive interactions with aromatic residues, such as phenylalanine, through quadrupole-quadrupole interactions.[1]
-
Conformational Control : Fluorine can induce specific conformational preferences in a molecule through stereoelectronic effects, such as the gauche effect.[5][11] This can "pre-organize" the drug into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
-
Case Study: Monoamine Oxidase (MAO) Inhibitors : The benzylamine scaffold is central to many MAO inhibitors used in the treatment of Parkinson's disease and depression.[26] Fluorination of these molecules has been shown to significantly impact their potency and selectivity for the MAO-A and MAO-B isoforms. For instance, fluorination of phenylcyclopropylamines, analogues of the MAO inhibitor tranylcypromine, increased inhibitory activity towards both MAO-A and MAO-B.[27] Interestingly, in some cases, fluorination can even reverse the selectivity of an inhibitor between the two isoforms.[27]
Figure 1: Key interactions of a fluorinated benzylamine with a biological target.
Synthetic Strategies for Fluorinated Benzylamines
The growing importance of fluorinated pharmaceuticals has driven the development of novel and efficient synthetic methods for the introduction of fluorine.[28][29]
Key Synthetic Approaches
-
Nucleophilic Fluorination : This is a common method for introducing fluorine, often using sources like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). For benzylamines, this typically involves the displacement of a good leaving group (e.g., a tosylate, mesylate, or halide) from the benzylic position.
-
Electrophilic Fluorination : Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are used to deliver an electrophilic fluorine atom to electron-rich substrates. This can be used for the direct fluorination of activated aromatic rings.
-
Deoxyfluorination : Reagents like diethylaminosulfur trifluoride (DAST) can convert benzylic alcohols directly into benzyl fluorides.
-
Building Block Approach : A highly practical strategy involves using commercially available fluorinated building blocks, such as fluorinated benzaldehydes or benzylamines, and incorporating them into the synthetic route.[30][31]
Experimental Workflow: Synthesis via Reductive Amination
A robust and widely applicable method for synthesizing fluorinated benzylamines is the reductive amination of a fluorinated benzaldehyde with a primary or secondary amine.
Step-by-Step Protocol:
-
Reaction Setup : Dissolve the fluorinated benzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation : Add a dehydrating agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), to the mixture to facilitate the formation of the intermediate imine or iminium ion. Stir at room temperature for 1-2 hours.
-
Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture. STAB is often preferred due to its selectivity and tolerance of mildly acidic conditions.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification : Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated benzylamine.
Figure 2: General workflow for the synthesis of fluorinated benzylamines via reductive amination.
Conclusion and Future Perspectives
The role of fluorine in the medicinal chemistry of benzylamines is both profound and versatile. Through its powerful inductive effects, ability to block metabolic pathways, and capacity to form unique intermolecular interactions, fluorine provides an unparalleled tool for rationally designing superior drug candidates.[6][18] The strategic placement of fluorine can transform a lead compound with suboptimal properties into a clinical candidate with an improved pharmacokinetic profile, enhanced potency, and greater selectivity.[1][5]
The future of this field lies in the continued development of novel synthetic methodologies, particularly for late-stage fluorination, which will allow for the rapid diversification of compound libraries.[12][13] Furthermore, a deeper understanding of the subtle interplay between fluorination, molecular conformation, and protein-ligand interactions, aided by computational modeling, will enable more precise and predictive drug design.[15] As our ability to strategically wield this "super-atom" grows, the prevalence of fluorinated benzylamines in the next generation of therapeutics is set to increase even further.
References
- 1. tandfonline.com [tandfonline.com]
- 2. educationgroup.mit.edu [educationgroup.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 15. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 26. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
- 27. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of High-Value Derivatives from 3,5-Difluoro-4-methoxybenzylamine
Introduction: The Strategic Value of 3,5-Difluoro-4-methoxybenzylamine (DFMBA)
This compound (DFMBA) is a highly valuable, fluorinated building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the aminomethyl group and an electron-donating methoxy group para—imparts distinct physicochemical properties to its derivatives. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and serve as a key interaction point with biological targets.[1] This guide provides detailed, field-proven protocols for the synthesis of key DFMBA derivatives, including amides, sulfonamides, and N-alkylated amines, with a focus on the mechanistic rationale behind the chosen methodologies.
Core Synthetic Transformations and Detailed Protocols
The primary amino group of DFMBA is a versatile nucleophile, enabling a range of high-yielding transformations. We will focus on three cornerstone reactions for derivatization: amide bond formation, sulfonamide synthesis, and reductive amination.
Synthesis of N-(3,5-Difluoro-4-methoxybenzyl) Amides
Amide bonds are fundamental in pharmaceutical science. The conversion of DFMBA to its corresponding amides can be achieved through several reliable methods. We present two robust protocols: coupling with acyl chlorides and a milder, carbodiimide-mediated reaction with carboxylic acids.
Caption: General workflow for amide synthesis from DFMBA.
This is a highly efficient and rapid method for amide synthesis, driven by the high electrophilicity of the acid chloride.[2][3]
-
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine on DFMBA attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and a non-nucleophilic base scavenges the resulting HCl to drive the reaction to completion. Triethylamine (Et₃N) is a common and effective choice for this purpose.
-
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired acid chloride (1.05 equiv.) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization or flash column chromatography on silica gel.
-
This method is ideal for substrates that are sensitive to the harsher conditions of acid chloride formation and for creating peptide-like linkages.[4]
-
Mechanistic Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble activating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an HOBt-ester, which is less reactive but more stable and reacts cleanly with the amine (DFMBA) to form the desired amide with minimal side products.[4]
-
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and DFMBA (1.1 equiv.).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the stirred solution, followed by the solid EDC·HCl (1.2 equiv.).[4]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 2.1.1.
-
| Entry | Acylating Agent | Method | Base/Coupling | Typical Yield (%) |
| 1 | Benzoyl chloride | 2.1.1 | Et₃N | >90 |
| 2 | Acetyl chloride | 2.1.1 | Et₃N | >95 |
| 3 | 4-Fluorobenzoic acid | 2.1.2 | EDC/HOBt, DIPEA | 85 |
| 4 | Phenylacetic acid | 2.1.2 | EDC/HOBt, DIPEA | 88 |
Synthesis of N-(3,5-Difluoro-4-methoxybenzyl) Sulfonamides
The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents.[5][6] The synthesis is straightforward and typically high-yielding.
Caption: Direct synthesis of sulfonamides from DFMBA.
-
Mechanistic Rationale: Similar to acylation, this reaction proceeds via nucleophilic attack of the DFMBA nitrogen onto the highly electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct.[7]
-
Experimental Protocol:
-
Dissolve DFMBA (1.0 equiv.) in anhydrous DCM (or THF) in a round-bottom flask under an inert atmosphere. Add a suitable base, such as triethylamine (1.5 equiv.) or pyridine (2.0 equiv.).
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.
-
Workup: Dilute with DCM and wash with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.[7]
-
| Entry | Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Et₃N | DCM | 92 |
| 2 | Benzenesulfonyl chloride | Pyridine | DCM | 90 |
| 3 | Methanesulfonyl chloride | Et₃N | DCM | 95 |
Synthesis of Secondary Amines via Reductive Amination
Direct N-alkylation of primary amines with alkyl halides is often plagued by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a superior and highly controlled method for synthesizing secondary and tertiary amines.[8]
-
Mechanistic Rationale: The reaction involves two key steps that can be performed in one pot. First, the primary amine (DFMBA) condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate.[9] Second, a mild, selective reducing agent is used to reduce the C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive than NaBH₄ and will selectively reduce the protonated imine in the presence of the unreacted carbonyl compound.[8][10]
-
Experimental Protocol:
-
In a round-bottom flask, dissolve DFMBA (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution. A small amount of acetic acid can be added to catalyze imine formation if necessary.[10]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude secondary amine can be purified by flash column chromatography.
-
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 85 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 80 |
| 3 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | MeOH | 78 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Strategic Use of 3,5-Difluoro-4-methoxybenzylamine in Modern Organic Synthesis
Executive Overview
3,5-Difluoro-4-methoxybenzylamine is a strategically-designed building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique interplay of its three core functional components: a primary amine for nucleophilic reactions, a methoxy-substituted aromatic ring, and vicinal fluorine atoms that impart distinct electronic properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[1][2]. This guide provides an in-depth analysis of the compound's properties, key applications, and detailed, field-proven protocols for its effective use.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. This compound is a fluorinated benzylamine derivative with a methoxy group at the para position and fluorine atoms at the 3 and 5 positions[3]. It is typically a solid at room temperature and is soluble in common organic solvents like ethyl acetate[3].
| Property | Value | Source |
| CAS Number | 105969-16-2 | [3][4][5] |
| Molecular Formula | C₈H₉F₂NO | [3][4][5] |
| Molecular Weight | 173.16 g/mol | [3][5] |
| Boiling Point | 231.6 °C at 760 mmHg | [3][4] |
| Density | 1.22 g/cm³ | [4] |
| LogP | 2.13 | [3][4] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
| Storage | Inert atmosphere, room temperature, keep in dark place | [4] |
Spectroscopic Data (Expected):
-
¹H NMR: Protons on the aromatic ring will appear as a triplet due to coupling with the two equivalent fluorine atoms. The benzylic CH₂ protons will typically be a singlet around 4.0-4.5 ppm, the NH₂ protons a broad singlet, and the methoxy CH₃ a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon atoms attached to fluorine will show large C-F coupling constants. The benzylic carbon signal will appear around 40-45 ppm.
-
¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and strong C-F stretching (around 1100-1300 cm⁻¹) will be observed.
Core Synthetic Applications & Protocols
The primary amine functionality of this compound serves as a versatile handle for constructing more complex molecular architectures. Below are key transformations with detailed protocols.
Application: Amide Bond Formation in the Synthesis of Bioactive Molecules
The most fundamental reaction of a primary amine is its acylation to form a stable amide bond. This reaction is central to the synthesis of a vast number of pharmaceuticals, including enzyme inhibitors and receptor modulators[7]. The reaction involves coupling the amine with a carboxylic acid, typically mediated by a coupling agent to activate the carboxyl group.
Causality Behind Experimental Choices:
-
Coupling Agent (e.g., DCC, EDC, HATU): These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is used to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation and preventing the protonation of the primary amine.
-
Solvent (e.g., DCM, DMF): Anhydrous, aprotic solvents are crucial to prevent hydrolysis of the activated acid intermediate and to ensure all reagents remain in solution.
Protocol 1: DCC-Mediated Amide Coupling
This protocol is adapted from a standard procedure for synthesizing fatty acid amides, a class of molecules with demonstrated antimicrobial activity[8].
Caption: Workflow for DCC-mediated amide bond formation.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-(3,5-difluoro-4-methoxybenzyl) amide.
Application: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method is highly valued in drug discovery for its efficiency and broad substrate scope.
Causality Behind Experimental Choices:
-
Reducing Agent (e.g., NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is not reactive enough to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the intermediate iminium ion. Its mildness tolerates a wide variety of functional groups.
-
Acid Catalyst (e.g., Acetic Acid): A catalytic amount of acid is often used to accelerate the formation of the iminium ion intermediate, which is the species that is ultimately reduced.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3,5-Difluoro-4-methoxybenzylamine in Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of Fluorinated Benzylamines
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 3,5-difluoro-4-methoxyphenyl motif, in particular, offers a unique combination of electronic and steric properties. 3,5-Difluoro-4-methoxybenzylamine serves as a crucial pharmaceutical intermediate, providing a versatile scaffold for the synthesis of complex molecules. Its primary amine functionality allows for a wide range of subsequent chemical transformations, including amide bond formation, reductive amination, and N-alkylation, making it a valuable building block in the drug discovery pipeline.[2] This document provides a detailed guide to the synthesis and application of this key intermediate.
Physicochemical Properties & Data
Proper handling and reaction planning begin with a clear understanding of the intermediate's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO | PubChem[3] |
| Molecular Weight | 173.16 g/mol | PubChem[3] |
| CAS Number | 105969-16-2 | Benchchem[2] |
| Appearance | Colorless to slightly yellow liquid | ChemicalBook[4] |
| Boiling Point | 236-237 °C (lit.) | ChemicalBook[4] |
| Solubility | Insoluble in water; Soluble in ethyl acetate, methanol, dichloromethane | Benchchem[2] |
| SMILES | COC1=C(C=C(C=C1F)CN)F | PubChem[3] |
Synthesis of this compound
Several synthetic routes can be employed to produce the target amine. The choice of method often depends on available starting materials, scalability requirements, and safety considerations. The most prevalent and scalable method is the reductive amination of the corresponding aldehyde.
Comparative Analysis of Synthetic Routes
The following table provides a comparative overview of common synthetic methodologies. The reductive amination pathway generally offers a good balance of yield, purity, and scalability for most laboratory and pilot-plant applications.[2]
| Method | Typical Yield | Purity | Scalability | Key Challenges |
| Reductive Amination | 65–75% | >95% | High | Requires handling of ammonia and a suitable reducing agent. |
| Chlorination-Amination | 72–85% | >99% | High | Involves hazardous reagents like POCl₃. |
| Grignard-Based | 60–70% | 90–95% | Moderate | Requires strict low-temperature control and anhydrous conditions. |
| Nitrile Reduction | 50–60% | 85–90% | Low | Synthesis of the required nitrile precursor can be inefficient. |
Featured Protocol: Synthesis via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds.[5] The process involves the initial reaction of an aldehyde (3,5-Difluoro-4-methoxybenzaldehyde) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]
Causality of Reagent Choice:
-
Aldehyde Precursor: 3,5-Difluoro-4-methoxybenzaldehyde is readily accessible through formylation of the corresponding fluorinated anisole.[7]
-
Amine Source: An excess of ammonia (typically as a solution in methanol or as ammonium acetate) is used to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation.[8] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), leading to high selectivity.[6][9] Unlike sodium cyanoborohydride, it avoids the use of cyanide reagents.[6]
Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol 1: Synthesis of this compound
Materials:
-
3,5-Difluoro-4-methoxybenzaldehyde (1.0 equiv.)
-
Ammonia in Methanol (7 N solution, 5.0 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3,5-Difluoro-4-methoxybenzaldehyde (1.0 equiv) and dissolve it in methanol (approx. 0.2 M concentration).
-
Add the 7 N solution of ammonia in methanol (5.0 equiv) to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath (0 °C). Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 20 minutes. Causality Note: Portion-wise addition helps control any exotherm and the rate of hydrogen gas evolution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting aldehyde.[10]
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of MeOH).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure this compound.[10]
Application in Pharmaceutical Synthesis: Amide Bond Formation
Primary amines are exceptional nucleophiles and are commonly used to form robust amide bonds with carboxylic acids. This reaction is fundamental in constructing a vast number of active pharmaceutical ingredients (APIs). The protocol below details a representative amide coupling reaction using a standard coupling agent.
Mechanism Insight: Peptide coupling reagents, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine (this compound) to form the thermodynamically stable amide bond.[11]
Caption: General workflow for amide bond synthesis.
Detailed Experimental Protocol 2: Synthesis of N-(3,5-difluoro-4-methoxybenzyl)oleamide
This protocol demonstrates the formation of a representative lipophilic amide, a common motif in drug candidates.[11]
Materials:
-
This compound (1.0 equiv.)
-
Oleic Acid (1.05 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a clean, dry round-bottom flask, dissolve oleic acid (1.05 equiv) and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) may begin to form. Stir for 20 minutes at 0 °C to ensure full activation of the acid.
-
Add a solution of this compound (1.0 equiv) in DCM to the reaction mixture dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated DCU byproduct, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure amide product.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.
-
Reagents: Reagents such as DCC are sensitizers and should be handled with extreme care. STAB can react with water to release flammable hydrogen gas; quench reactions carefully.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Reaction of 3,5-Difluoro-4-methoxybenzylamine with Aldehydes in Medicinal Chemistry
Introduction: Strategic Importance of Fluorinated Benzylamines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The 3,5-difluoro-4-methoxybenzylamine moiety is a prime example of a privileged building block, offering a unique combination of physicochemical properties. The two fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions, while the methoxy group maintains or enhances solubility and provides a key hydrogen bond acceptor.[1][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the two principal and highly valuable reactions of this compound with aldehydes: Reductive Amination and the Pictet-Spengler Reaction . Mastery of these transformations enables the synthesis of diverse libraries of secondary amines and complex tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of biologically active compounds. We will delve into the underlying mechanisms, provide field-tested, step-by-step protocols, and offer insights into experimental design and optimization.
Part 1: The Mechanism of Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, converting a primary amine and an aldehyde into a more complex secondary amine in a one-pot procedure. The reaction proceeds through a two-stage mechanism: the formation of an imine intermediate, followed by its immediate reduction.[6][7]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.
-
Dehydration: Under neutral or weakly acidic conditions, the hemiaminal readily loses a molecule of water to form a Schiff base, or imine. In the presence of acid, this imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture from the start, reduces the C=N double bond of the imine or iminium ion. This step is irreversible and drives the equilibrium towards the final secondary amine product.
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[8][9] It is a mild and selective hydride donor that is particularly effective at reducing the protonated iminium ion intermediate while being slow to react with the starting aldehyde. This selectivity prevents the undesired formation of alcohols from the reduction of the starting aldehyde, leading to cleaner reactions and higher yields.[8][9][10]
Mechanism Diagram: Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Part 2: The Mechanism of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs the tetrahydroisoquinoline core structure.[11][12][13] Discovered in 1911, it remains a cornerstone of alkaloid synthesis.[11][12] The reaction can be viewed as an intramolecular variant of reductive amination, where the nucleophile for the final cyclization step is the electron-rich aromatic ring of the benzylamine itself.
-
Iminium Ion Formation: As with reductive amination, the benzylamine and aldehyde first condense under acidic conditions to form a highly electrophilic iminium ion.[11][14]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich phenyl ring of the this compound moiety acts as an internal nucleophile. It attacks the iminium carbon in a 6-endo-trig cyclization. The methoxy group is a strong electron-donating group, which activates the aromatic ring and facilitates this key bond-forming step.
-
Rearomatization: The resulting cyclohexadienyl cation intermediate is unstable and rapidly loses a proton to restore aromaticity, yielding the final tetrahydroisoquinoline product.
Causality Behind Experimental Choices: This reaction requires an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to promote the formation of the reactive iminium ion electrophile.[11][13][15] The choice of solvent and temperature is also important; less activated aromatic systems may require heating to overcome the activation energy of the cyclization step.[11]
Mechanism Diagram: Pictet-Spengler Reaction
Caption: Key stages of the acid-catalyzed Pictet-Spengler reaction.
Part 3: Experimental Protocols & Data
The following protocols are designed as self-validating systems. Successful execution should yield clean product formation, readily monitored by standard analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of N-(Substituted benzyl)-3,5-difluoro-4-methoxybenzylamine via Reductive Amination
Objective: To synthesize a secondary amine from this compound and a representative aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the aldehyde (1.1 equiv).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Stir the solution under a nitrogen or argon atmosphere at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. Note: A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure secondary amine product.
Expert Insights: DCE is the preferred solvent for this reaction as it is aprotic and effectively solubilizes the reagents.[8] The portion-wise addition of NaBH(OAc)₃ controls the reaction rate and prevents overheating. The basic workup neutralizes any remaining acetic acid from the reagent and ensures the product is in its free-base form for extraction.
Protocol 2: Synthesis of 6,8-Difluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Objective: To synthesize a tetrahydroisoquinoline scaffold via an acid-catalyzed Pictet-Spengler reaction.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., acetaldehyde) (1.2 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Note: For less reactive aldehydes, gentle heating (e.g., 40 °C) may be required.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Transfer to a separatory funnel and extract the product into the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure tetrahydroisoquinoline.
Expert Insights: The use of a strong acid like TFA is crucial for generating a high concentration of the reactive iminium ion, which is necessary to drive the intramolecular electrophilic substitution on the moderately activated aromatic ring.[11][15]
Data Summary: Representative Reactions
| Entry | Aldehyde (R-CHO) | Reaction Type | Key Reagent / Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 25 | 85-95% |
| 2 | Isovaleraldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 25 | 80-90% |
| 3 | Acetaldehyde | Pictet-Spengler | Trifluoroacetic Acid (TFA) | DCM | 25 | 70-85% |
| 4 | Phenylacetaldehyde | Pictet-Spengler | Trifluoroacetic Acid (TFA) | DCM | 40 | 65-80% |
General Experimental Workflow
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 2. chemxyne.com [chemxyne.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: N-Alkylation of 3,5-Difluoro-4-methoxybenzylamine
Abstract
N-alkylated benzylamines are pivotal structural motifs in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The specific substrate, 3,5-Difluoro-4-methoxybenzylamine, incorporates a fluorinated, electron-rich aromatic ring, making its derivatives of significant interest for drug discovery and development. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. This document provides detailed, field-proven protocols for the selective mono-N-alkylation of this compound via two robust and widely applicable methods: direct alkylation with alkyl halides and one-pot reductive amination. The causality behind experimental choices, troubleshooting, and comparative analysis are discussed to ensure reliable and reproducible execution.
Introduction and Mechanistic Rationale
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis. However, a significant challenge is preventing over-alkylation, where the desired secondary amine product, often being more nucleophilic than the starting primary amine, reacts further to form an undesired tertiary amine.[1] This guide details two distinct strategies to achieve selective mono-alkylation of this compound, a substrate with moderate nucleophilicity due to the electron-withdrawing effects of the ortho-fluorine atoms.
Strategy 1: Direct Alkylation (SN2 Pathway) This classic method involves the reaction of the primary amine with an alkyl halide.[2] The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. To suppress the formation of the dialkylated byproduct, the reaction is conducted using a slight excess of the amine or a 1:1 stoichiometry with careful monitoring, along with a mild, non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.[3][4] Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, mild, and easily removed during workup.[5][6]
Strategy 2: Reductive Amination Reductive amination is a highly versatile and selective method for forming C-N bonds, effectively avoiding the over-alkylation issues common in direct alkylation.[1][7][8] The process involves the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or iminium ion intermediate, which is then reduced in situ by a mild, selective hydride agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10][11][12] Its mild nature and remarkable selectivity for reducing the protonated iminium ion over the starting carbonyl compound allow for a convenient one-pot procedure with high yields and broad functional group tolerance.[7][10][12]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the reaction of this compound with a generic alkyl bromide (R-Br).
Principle
The primary amine acts as a nucleophile, displacing the bromide from the alkyl bromide. An inorganic base, potassium carbonate, serves as an acid scavenger, preventing the protonation and deactivation of the starting amine. Acetonitrile or DMF are suitable polar aprotic solvents that facilitate the SN2 reaction.[3]
Materials and Equipment
-
Reactants: this compound, Alkyl Bromide (1.0-1.1 eq.), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line, heating mantle, TLC plates (silica gel), standard glassware for workup and purification.
Step-by-Step Experimental Protocol
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.2-0.5 M concentration with respect to the amine).
-
Reagent Addition: Begin vigorous stirring. Add the alkyl bromide (1.05 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-16 hours.
-
Scientist's Note: The electron-withdrawing fluorine atoms slightly decrease the nucleophilicity of the amine, necessitating gentle heating to achieve a reasonable reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting amine and the formation of the desired product, while keeping an eye out for a higher Rf, less polar dialkylated byproduct.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). c. Rinse the filter cake with a small amount of acetonitrile or ethyl acetate. d. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane (DCM). b. Purify the product by flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is typically effective.
-
Expert Tip: To prevent peak tailing of the basic amine product on the acidic silica gel, the eluent can be modified with 0.5-1% triethylamine (Et₃N), or an amine-functionalized silica gel can be used.[13] c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated secondary amine.
-
Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. biotage.com [biotage.com]
The Strategic Role of 3,5-Difluoro-4-methoxybenzylamine in Next-Generation Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Scaffolds in Agrochemicals
In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. It is within this context that 3,5-Difluoro-4-methoxybenzylamine has garnered significant attention as a high-value intermediate in the synthesis of novel agrochemicals. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block, providing detailed protocols and mechanistic insights.
The presence of two fluorine atoms flanking a methoxy group on the benzylamine core creates a unique electronic and steric environment. This substitution pattern can enhance the biological activity of the final agrochemical product and is a key feature in the design of modern pesticides. While specific end-products are often proprietary, this guide will focus on the general applications and provide representative synthetic protocols.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized as a key intermediate in the synthesis of a variety of agrochemicals, including fungicides and insecticides. Its utility stems from the reactive primary amine group, which can readily participate in a range of chemical transformations to build more complex molecular architectures.
Key Synthetic Transformations:
-
Amide and Sulfonamide Formation: The primary amine serves as a nucleophile for reactions with carboxylic acids, acyl chlorides, and sulfonyl chlorides to form stable amide and sulfonamide linkages. These functional groups are prevalent in a wide array of bioactive molecules.
-
Reductive Amination: Reaction with aldehydes and ketones, followed by reduction, provides a straightforward route to secondary and tertiary amines, allowing for the introduction of diverse substituents.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or pseudohalides enable the construction of diarylamine structures, which are important pharmacophores in many agrochemicals.
-
Heterocycle Formation: The benzylamine moiety can be incorporated into various heterocyclic ring systems, such as pyrazoles, imidazoles, and triazoles, which are common cores for fungicidal and insecticidal compounds.
Protocol 1: General Synthesis of N-(3,5-Difluoro-4-methoxybenzyl)amides
This protocol outlines a general procedure for the acylation of this compound to form amide derivatives, a common structural motif in modern agrochemicals.
Experimental Workflow
Caption: General workflow for the synthesis of N-(3,5-Difluoro-4-methoxybenzyl)amides.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) or a solution of the corresponding carboxylic acid (1.1 eq.) and a coupling agent (e.g., DCC, EDC, or HATU, 1.1 eq.) to the cooled mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. If a solid precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-(3,5-Difluoro-4-methoxybenzyl)amide.
Data Presentation
| Parameter | Description |
| Starting Material | This compound |
| Reagents | Acyl chloride or carboxylic acid, tertiary amine base, coupling agent (if applicable) |
| Solvent | Aprotic solvent (DCM, THF, DMF) |
| Reaction Time | 2-12 hours |
| Temperature | 0°C to room temperature |
| Typical Yield | 70-95% |
Protocol 2: Synthesis of a Pyrazole-based Fungicide Precursor
This protocol illustrates the synthesis of a pyrazole-carboxamide, a common scaffold in fungicides, using this compound.
Synthetic Pathway
Caption: Synthesis of a pyrazole-carboxamide fungicide precursor.
Step-by-Step Methodology
-
Acid Chloride Formation (if necessary): To a solution of a substituted pyrazole-carboxylic acid (1.0 eq.) in dichloromethane, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting pyrazole-carbonyl chloride in dry dichloromethane and add it dropwise to a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0°C.
-
Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired pyrazole-carboxamide.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization: The identity and purity of the synthesized compounds should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. The strategic placement of the difluoro and methoxy substituents provides a powerful tool for modulating the physicochemical and biological properties of the target molecules. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of potential agrochemical candidates. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
Application Notes and Protocols: 3,5-Difluoro-4-methoxybenzylamine as a Versatile Building Block in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the potential uses of 3,5-Difluoro-4-methoxybenzylamine in material science. While its primary documented use is as an intermediate in organic and medicinal chemistry, its unique molecular architecture—featuring a difluorinated aromatic ring, a methoxy group, and a reactive benzylamine moiety—makes it a compelling candidate for the synthesis of high-performance polymers and functional materials. This document outlines the scientific rationale and provides detailed protocols for its incorporation into advanced material systems.
Introduction: The Strategic Value of Fluorination and Methoxy Functionalization in Polymer Chemistry
The strategic incorporation of fluorine atoms into polymer backbones is a well-established method for enhancing material properties. Fluorination imparts high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and desirable dielectric properties.[1][2] The presence of multiple fluorine atoms, as in the 3,5-difluoro substitution pattern of the title compound, can significantly amplify these effects.[3]
Simultaneously, the methoxy group (-OCH₃) can improve the solubility and processability of rigid polymer chains, a common challenge in high-performance polymers.[4] The primary amine of the benzylamine group provides a reactive handle for polymerization reactions, particularly for the formation of polyamides and polyimides, or for grafting onto existing polymer structures to impart specific functionalities.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 105969-16-2 | [5] |
| Molecular Formula | C₈H₉F₂NO | [5] |
| Molecular Weight | 173.16 g/mol | [5] |
| Boiling Point | 231.6 °C at 760 mmHg | [5] |
| Density | 1.22 g/cm³ | [5] |
Application in High-Performance Fluorinated Polyamides
The amine functionality of this compound makes it an excellent diamine monomer candidate for polycondensation reactions with dicarboxylic acids to form fluorinated polyamides. These polymers are expected to exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated analogs.
Causality Behind Experimental Choices:
The selection of a diacid chloride for the polycondensation reaction is based on its higher reactivity compared to the corresponding dicarboxylic acid, allowing the polymerization to proceed at lower temperatures and minimizing side reactions. The choice of an aprotic polar solvent like N,N-dimethylacetamide (DMAc) is crucial for dissolving both the monomers and the resulting polymer, facilitating the formation of high molecular weight chains.[6] The inclusion of an acid scavenger such as pyridine is necessary to neutralize the HCl byproduct, preventing it from protonating the amine monomer and terminating the polymerization.
Experimental Protocol: Synthesis of a Novel Fluorinated Polyamide
Objective: To synthesize a high molecular weight polyamide via low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1.73 g (10 mmol) of this compound and 1.6 mL (20 mmol) of anhydrous pyridine in 20 mL of anhydrous DMAc.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add a solution of 2.03 g (10 mmol) of terephthaloyl chloride in 10 mL of anhydrous DMAc to the stirred amine solution over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into 300 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash it thoroughly with hot water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Expected Properties:
The resulting fluorinated polyamide is anticipated to exhibit:
-
High Thermal Stability: Decomposition temperatures are expected to be significantly higher than non-fluorinated polyamides.[1]
-
Improved Solubility: The methoxy group and the non-coplanar structure induced by the benzyl group may enhance solubility in organic solvents.[4]
-
Hydrophobicity: The presence of fluorine atoms will likely result in a hydrophobic surface.[7]
Application in Fluorinated Polyimides for Advanced Electronics
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the electronics and aerospace industries.[8][9] Incorporating this compound as a diamine monomer in polyimide synthesis can lead to materials with a low dielectric constant and low moisture uptake, which are critical for next-generation microelectronics.
Workflow for Polyimide Synthesis:
The synthesis of polyimides is typically a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide.[8]
Protocol for Poly(amic acid) Synthesis and Thermal Imidization:
Objective: To prepare a flexible, transparent fluorinated polyimide film.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Glass substrate
Procedure:
-
PAA Synthesis: In a dry flask under a nitrogen atmosphere, dissolve 1.73 g (10 mmol) of this compound in 20 mL of anhydrous NMP.
-
Dianhydride Addition: Gradually add 2.18 g (10 mmol) of PMDA to the solution with stirring. The reaction is exothermic. Maintain the temperature below 30 °C.
-
Polymerization: Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
Film Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the coated substrate in a programmable oven and subject it to the following heating schedule under a nitrogen atmosphere:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Recovery: After cooling to room temperature, immerse the glass substrate in water to detach the flexible polyimide film.
Potential in Surface Modification and Functional Coatings
The amine group of this compound can be used to chemically graft the molecule onto surfaces possessing complementary functional groups (e.g., carboxylic acids, epoxides, or isocyanates). This surface modification can be employed to impart hydrophobicity, reduce surface energy, and improve chemical resistance.
Logical Relationship for Surface Functionalization:
<figcaption>Pathway for surface modification using this compound.figcaption>
Conclusion
This compound is a promising, yet underexplored, building block for the creation of advanced materials. Its unique combination of a difluorinated ring, a methoxy group, and a reactive amine offers a compelling platform for synthesizing high-performance polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. The protocols detailed herein provide a foundational framework for researchers to explore the incorporation of this versatile molecule into novel material systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. SYNTHESIS AND CHARACTERIZATION OF FLUORINATED POLYAMIDES DERIVED FROM UNSYMMETRICAL DIAMINES CONTAINING THE PHTHALAZINONE MOIETY [cjps.org]
- 7. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for Catalytic Amination Using 3,5-Difluoro-4-methoxybenzylamine
Introduction: The Strategic Importance of the 3,5-Difluoro-4-methoxybenzyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties. The 3,5-difluoro-4-methoxybenzylamine scaffold is a prime example of a building block designed to impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The electron-withdrawing nature of the fluorine atoms can significantly influence the pKa of the amine, as well as the electronic properties of the aromatic ring, thereby affecting reaction kinetics and outcomes in catalytic processes.
These application notes provide a comprehensive guide for researchers utilizing this compound as a key nucleophile in two of the most powerful C-N bond-forming reactions: the Palladium-catalyzed Buchwald-Hartwig amination and reductive amination. While specific literature examples for this exact amine in these catalytic reactions are not prevalent, the protocols herein are based on robust, well-established methodologies for analogous benzylamines and are designed to serve as a validated starting point for reaction optimization.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 105969-16-2 | [1] |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not specified, typically a liquid or low-melting solid | |
| Boiling Point | 231.6 °C at 760 mmHg | |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. |
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[2][3][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction scope. The following protocol is a representative procedure for the coupling of an aryl chloride with this compound.
Causality Behind Experimental Choices
-
Palladium Precatalyst: A pre-catalyst like [Pd(allyl)Cl]₂ is often preferred as it is air-stable and is readily reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand such as RuPhos is crucial for facilitating both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate which is essential for the catalytic cycle.
-
Solvent: A non-polar, aprotic solvent like toluene is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-(3,5-difluoro-4-methoxyphenyl)methanamine
Reaction Scheme:
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
This compound (1.2 mmol, 207.8 mg)
-
[Pd(allyl)Cl]₂ (0.02 mmol, 7.3 mg)
-
RuPhos (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a vial equipped with a magnetic stir bar, add 4-chlorotoluene, [Pd(allyl)Cl]₂, RuPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through a septum, add anhydrous toluene, followed by this compound via syringe.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Expected Data and Troubleshooting
| Parameter | Expected Outcome/Suggestion |
| Yield | 70-95% (based on similar reactions) |
| Purity | >95% after chromatography |
| Common Side Reactions | Hydrodehalogenation of the aryl chloride, diarylation of the amine. |
| Troubleshooting | * Low Conversion: Ensure all reagents and solvents are anhydrous. Consider a different ligand/base combination. Increase reaction time or temperature. * Side Product Formation: Lower the reaction temperature. Use a slightly larger excess of the amine. |
Part 2: Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and can be used in a wider range of solvents.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction as they are compatible with the reducing agent and effectively solubilize the reactants.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate, especially with less reactive carbonyl compounds.
Visualizing the Experimental Workflow
Caption: A typical workflow for a reductive amination reaction.
Detailed Experimental Protocol: Synthesis of N-benzyl-(3,5-difluoro-4-methoxyphenyl)methanamine
Reaction Scheme:
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
This compound (1.1 mmol, 190.5 mg)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 317.9 mg)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and this compound.
-
Solvent Addition: Add dichloromethane (10 mL) and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic, and a gas evolution may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours, or until the starting materials are consumed as indicated by TLC or GC-MS analysis.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Expected Data and Troubleshooting
| Parameter | Expected Outcome/Suggestion |
| Yield | 80-98% (based on similar reactions) |
| Purity | >95% after chromatography |
| Common Side Reactions | Reduction of the starting aldehyde to the corresponding alcohol. |
| Troubleshooting | * Incomplete Reaction: Ensure the reducing agent is of good quality and has been stored properly. A catalytic amount of acetic acid can be added to promote imine formation. * Formation of Benzyl Alcohol: Add the reducing agent portion-wise to control the reaction temperature. Ensure sufficient time for imine formation before adding the reducing agent. |
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The protocols outlined in these application notes for Palladium-catalyzed Buchwald-Hartwig amination and reductive amination provide robust and reliable starting points for the incorporation of this fluorinated moiety. Careful consideration of the reaction parameters and adherence to the detailed procedures will enable researchers to efficiently construct desired C-N bonds and advance their synthetic endeavors.
References
reductive amination protocols involving 3,5-Difluoro-4-methoxybenzylamine
An In-Depth Guide to Reductive Amination Protocols Involving 3,5-Difluoro-4-methoxybenzylamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and versatile strategies for the synthesis of amines, a chemical class of immense importance in pharmaceutical and medicinal chemistry.[1][2][3] This reaction, which forges a carbon-nitrogen bond by converting a carbonyl group into an amine via an intermediate imine, is a cornerstone of drug development.[4][5] Its widespread adoption is due to its operational simplicity, broad substrate scope, and its ability to circumvent challenges like over-alkylation, which often plagues traditional SN2-type alkylations of amines.[6][7] This one-pot approach is considered a greener alternative for amine synthesis.[7]
This guide focuses on protocols involving This compound , a valuable building block in contemporary drug discovery. The strategic placement of fluorine atoms and a methoxy group on the benzyl moiety allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. Understanding the nuances of deploying this specific amine in reductive amination is therefore critical for researchers aiming to synthesize novel chemical entities with tailored pharmacological profiles.
Core Principles: The Chemistry Behind the Choice
A successful reductive amination protocol hinges on a clear understanding of the reaction mechanism and the interplay between pH, solvent, and the choice of reducing agent. The reaction proceeds in two principal stages:
-
Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.[4][8][9]
-
Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the iminium ion to yield the final, more substituted amine.[8]
Caption: General mechanism of reductive amination.
Causality 1: The Critical Role of pH
The reaction pH is a delicate balancing act. The process is most efficient in a weakly acidic environment (typically pH 4-7).[4][8]
-
If the pH is too low (too acidic): The starting amine (pKa ~9-11) will be quantitatively protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[6]
-
If the pH is too high (too basic): The dehydration of the hemiaminal to form the imine, which is acid-catalyzed, will be too slow, stalling the reaction.[10]
Therefore, maintaining the correct pH is essential to ensure a sufficient concentration of the free amine for nucleophilic attack while also facilitating the formation of the iminium ion, the species that is ultimately reduced.[6][11]
Causality 2: The Decisive Choice of Reducing Agent
The selection of the reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal reagent should selectively reduce the iminium ion much faster than the starting carbonyl compound, enabling a convenient one-pot procedure.[11][12]
| Reducing Agent | Selectivity | Common Solvents | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | Excellent: Reduces iminium ions >> aldehydes/ketones.[4][13][14] | Aprotic (DCE, DCM, THF, EtOAc).[13][15][16] | Mild, highly selective, low toxicity, broad scope.[8][12][13] | Water and methanol sensitive.[14][15] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good: Selective for iminium ions at pH 4-7.[4][6] | Protic (MeOH, EtOH).[10][15] | Effective, stable in protic solvents.[4][15] | Highly toxic; generates HCN gas with acid.[12][17] |
| Sodium Borohydride (NaBH₄) | Poor: Reduces both carbonyls and imines.[6][15] | Protic (MeOH, EtOH).[15] | Inexpensive, potent.[12][14] | Requires a two-step procedure (imine pre-formation).[6][12] |
For most applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, safety profile, and effectiveness in one-pot procedures.[12][13]
Causality 3: The Influence of Solvent
Solvent choice is dictated primarily by the selected reducing agent.[18]
-
For STAB-mediated reactions , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are standard, as STAB is sensitive to water and methanol.[13][15][19] Greener alternatives like ethyl acetate have also proven effective.[16]
-
For NaBH₃CN-mediated reactions , protic solvents like methanol are preferred. Methanol can accelerate the formation of the imine intermediate.[19][20]
Caption: One-pot vs. two-step reductive amination workflows.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with a representative aldehyde (isobutyraldehyde).
Protocol 1: The Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly reliable and generally provides excellent yields with a clean reaction profile.[13][19]
Materials:
-
This compound (1.0 equiv)
-
Isobutyraldehyde (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in DCE or DCM (approx. 0.1-0.2 M concentration).
-
Add isobutyraldehyde (1.1-1.2 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirring mixture. A slight exotherm may be observed.
-
Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-18 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with additional DCM or the solvent used.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3,5-difluoro-4-methoxybenzyl)-2-methylpropan-1-amine.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Aldehyde | 1.1 - 1.2 equiv | Drives imine formation to completion. |
| STAB | 1.3 - 1.5 equiv | Ensures complete reduction of the iminium intermediate. |
| Solvent | DCE, DCM, THF, EtOAc | Aprotic solvent required for STAB stability.[13][15] |
| Temperature | Room Temperature | Sufficient for most substrates; provides a clean reaction profile. |
| Reaction Time | 2 - 18 hours | Substrate dependent; monitor by TLC or LC-MS for completion. |
Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires careful pH control and stringent safety precautions due to the high toxicity of the reagent.[12]
Materials:
-
This compound (1.0 equiv)
-
Isobutyraldehyde (1.1-1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Water
-
Ethyl Acetate or Dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: CAUTION: This reaction must be performed in a well-ventilated chemical fume hood. Acidic workup can generate highly toxic hydrogen cyanide (HCN) gas.
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and isobutyraldehyde (1.1-1.2 equiv) in methanol.
-
Stir the solution and carefully add glacial acetic acid dropwise to adjust the pH to between 6 and 7 (check with pH paper).
-
Add sodium cyanoborohydride (1.1-1.5 equiv) portion-wise to the stirring solution. Be mindful of any gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding water.
-
Adjust the pH of the solution to >8 by the slow addition of saturated NaHCO₃ solution to neutralize the acid.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 17. Sodium cyanoborohydride [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Difluoro-4-methoxybenzylamine
Welcome to the technical support guide for the purification of 3,5-Difluoro-4-methoxybenzylamine (CAS: 105969-16-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a substituted benzylamine, its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.
Compound Profile
Before delving into purification strategies, understanding the physicochemical properties of this compound is essential. These properties dictate the most effective purification techniques and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Boiling Point | 231.6 °C at 760 mmHg | [2] |
| Density | ~1.22 g/cm³ | [2] |
| Appearance | Colorless liquid or low-melting solid | [3][4] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
| Sensitivity | Air Sensitive | [2] |
Troubleshooting and Optimization Guide
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude sample contains multiple impurities. What are they likely to be?
Answer: The nature of impurities is intrinsically linked to the synthetic route used. A common synthesis involves the reduction of 3,5-difluoro-4-methoxybenzonitrile. Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3,5-difluoro-4-methoxybenzonitrile.
-
Side-Reaction Products: Depending on the reducing agent, partially reduced intermediates or over-alkylated products (secondary or tertiary amines) may form.[5]
-
Oxidation Products: Benzylamines are susceptible to air oxidation, which can lead to the formation of the corresponding imine or benzaldehyde, often resulting in a yellow or brown discoloration.[5][6]
-
Catalyst Residues: If catalytic hydrogenation was employed (e.g., using Raney Nickel), trace metals may be present.[5]
-
Residual Solvents: Solvents from the reaction or initial workup.
Question 2: I'm attempting flash column chromatography on silica gel, but my compound is streaking badly and the separation is poor. Why is this happening?
Answer: This is the most common issue when purifying amines on standard silica gel. The root cause is an acid-base interaction between the basic nitrogen atom of your benzylamine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong, often irreversible, binding leads to significant peak tailing (streaking), poor resolution, and sometimes complete loss of the compound on the column.
dot
Caption: Troubleshooting workflow for amine purification by column chromatography.
Question 3: How can I overcome the streaking issue on my silica gel column?
Answer: You have three excellent, field-proven strategies to mitigate the acidic nature of silica gel:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent system (e.g., 0.5-2% triethylamine or 0.1-1% ammonium hydroxide).[8] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them and allowing your benzylamine to elute symmetrically. This is often the quickest and most cost-effective solution.
-
Amine-Functionalized Stationary Phase: Use a commercially available amine-functionalized silica gel column.[7][8] This stationary phase has a basic surface that repels the basic amine, preventing the strong interactions that cause tailing. This often provides superior separation with simple solvent systems like hexane/ethyl acetate.[7]
-
Reversed-Phase Chromatography: For polar amines, C18 reversed-phase flash chromatography can be highly effective.[9] A typical mobile phase would be a gradient of water and acetonitrile. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA) can improve peak shape.[8][9]
| Chromatography Method | Stationary Phase | Typical Mobile Phase | Rationale |
| Normal Phase (Modified) | Standard Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | TEA neutralizes acidic silanol sites, preventing tailing.[8] |
| Normal Phase (Alternative) | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Basic stationary phase prevents interaction with the basic analyte.[7] |
| Reversed-Phase | C18-Functionalized Silica | Water/Acetonitrile + 0.1% TFA | Separates based on hydrophobicity; effective for polar compounds.[9] |
Question 4: I am trying to purify my product by recrystallization, but it keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when a solid dissolves in the hot solvent but separates as a liquid instead of forming crystals upon cooling. This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound.
Here are several strategies to induce proper crystallization:
-
Increase the Solvent Volume: You may be using too little solvent, causing the solution to be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly again.[10]
-
Slow Down the Cooling Rate: Rapid cooling encourages the formation of oils or amorphous solids.[10] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures.[11] If a single solvent isn't working, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Scratch and Seed: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[10] Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.
Question 5: My purified this compound turned yellow after a few days of storage. How can I prevent this?
Answer: The yellowing is a classic sign of oxidation.[5] As an air-sensitive compound, this compound can react with atmospheric oxygen, especially when exposed to light.
To ensure long-term stability:
-
Store Under an Inert Atmosphere: After purification, flush the storage vial with an inert gas like argon or nitrogen before sealing.[2]
-
Use Amber Vials: Store the compound in an amber or foil-wrapped vial to protect it from light.
-
Refrigerate: While room temperature storage is indicated, refrigeration can slow down the rate of decomposition. Ensure the container is well-sealed to prevent condensation.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy to start with?
A1: A robust starting strategy is an acidic aqueous wash (workup) followed by chromatography.
-
Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving many non-basic impurities behind.[5] Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.
-
Chromatography: Dry the organic extract and concentrate it. Purify the resulting residue using one of the column chromatography methods described in Question 3.
dot
Caption: General purification workflow for this compound.
Q2: Can I purify this compound by distillation?
A2: Yes, but only under vacuum. The atmospheric boiling point is high (231.6 °C), and prolonged heating at this temperature could cause thermal degradation.[2] Vacuum distillation significantly lowers the boiling point, making it a viable method for removing non-volatile impurities (like salts or catalyst residues) or separating from compounds with very different boiling points.[5][6]
Q3: Which analytical methods should I use to confirm the purity of my final product?
A3: A combination of techniques is recommended:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and identify any structurally similar impurities.
-
GC-MS or LC-MS: To determine the mass of the compound and assess its purity by checking for the presence of other components.
-
FTIR: To confirm the presence of key functional groups (e.g., N-H stretches for the primary amine).
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Modifier)
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it in vacuo to create a dry-loaded sample. This prevents streaking at the origin.
-
Column Packing: Select a silica gel column and pack it using your chosen eluent system (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually if necessary (gradient elution).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with a suitable agent like ninhydrin or potassium permanganate to visualize the amine.
-
Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to fully remove residual triethylamine.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves completely.[12]
-
Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
3,5-Difluoro-4-methoxybenzylamine stability and storage conditions
Welcome to the technical support guide for 3,5-Difluoro-4-methoxybenzylamine (CAS: 105969-16-2).[1][2] This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Section 1: Chemical Profile and Intrinsic Stability
This compound is a substituted benzylamine with the molecular formula C₈H₉F₂NO.[1][2][3] Its structure, featuring a methoxy group and two fluorine atoms on the benzene ring, influences its chemical properties, including stability.
Physicochemical Properties
A foundational understanding of the physicochemical properties is crucial for safe and effective handling.
| Property | Value | Source |
| CAS Number | 105969-16-2 | [1][2] |
| Molecular Formula | C₈H₉F₂NO | [1][2][3] |
| Molecular Weight | 173.16 g/mol | [1][2] |
| Boiling Point | 231.6 °C at 760 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| Flash Point | 93.9 °C | [1] |
Inherent Stability Considerations
The benzylamine moiety is susceptible to oxidation and can react with atmospheric carbon dioxide. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group can influence the reactivity of the amine and the stability of the benzene ring. While generally stable under recommended storage conditions, prolonged exposure to air, light, or incompatible materials can lead to degradation. Some sources indicate that the compound is air-sensitive.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is recommended to keep it in a dark place under an inert atmosphere, such as nitrogen or argon, at room temperature.[1] Some suppliers of similar fluorinated benzylamines recommend refrigerated storage (2-8°C) under an inert atmosphere.[6]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, some data suggests that this compound is air-sensitive.[1] Benzylamines, in general, can absorb carbon dioxide from the air.[7] Therefore, it is crucial to minimize exposure to the atmosphere by using an inert gas blanket and ensuring containers are securely sealed when not in use.[5][8]
Q3: What materials are incompatible with this compound?
A3: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., from colorless/light yellow to a darker shade) or the formation of precipitates. Chemical analysis, such as NMR or LC-MS, would be required to confirm degradation and identify byproducts.
Q5: What is the recommended personal protective equipment (PPE) when handling this compound?
A5: Due to its potential hazards, appropriate PPE is essential. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][9][11] All handling of the compound, especially when not in a solution, should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][9]
Section 3: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Experimental Workflow Troubleshooting
Caption: Troubleshooting workflow for inconsistent experimental results.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Low reaction yield | Degraded starting material: The compound may have degraded due to improper storage or handling. | 1. Verify the purity of the this compound using an appropriate analytical technique (e.g., ¹H NMR, LC-MS). 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Ensure all future handling is done under an inert atmosphere. |
| Incompatible reaction conditions: The reaction may be sensitive to air or moisture, or other reagents may be incompatible. | 1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under an inert atmosphere (nitrogen or argon). 3. Review the literature for similar reactions to identify potential incompatibilities. | |
| Formation of unexpected byproducts | Oxidation of the benzylamine: Exposure to air can lead to the formation of the corresponding imine or benzaldehyde. | 1. Strictly maintain an inert atmosphere during the reaction and workup. 2. Use degassed solvents. |
| Reaction with CO₂: Absorption of atmospheric carbon dioxide can form a carbamate salt. | 1. Handle the compound and set up reactions under an inert atmosphere. | |
| Compound appears discolored | Decomposition: Prolonged exposure to light, air, or elevated temperatures can cause the compound to decompose and change color. | 1. While a slight yellow color may be acceptable, significant darkening indicates potential degradation. 2. Confirm purity via analytical methods before use. 3. Store the compound in an amber vial in a dark, cool place.[1] |
Section 4: Experimental Protocols
Protocol for Handling and Dispensing Air-Sensitive this compound
This protocol outlines the steps for safely handling the compound to minimize exposure to air and moisture.
-
Preparation:
-
Place the sealed container of this compound, along with any necessary labware (syringes, needles, spatulas, vials), into a glovebox antechamber.
-
Alternatively, prepare a Schlenk line setup with a supply of dry, inert gas (nitrogen or argon).
-
-
Inerting the Container:
-
If using a Schlenk line, carefully insert a needle connected to the inert gas line and another needle as an outlet.
-
Gently purge the container with the inert gas for several minutes to displace any air.
-
-
Dispensing:
-
Under a positive pressure of inert gas, quickly open the container.
-
If the compound is a liquid, use a dry, gas-tight syringe to withdraw the desired amount.
-
If it is a solid, use a clean, dry spatula to transfer the compound to a pre-weighed, inerted vial.
-
-
Sealing and Storage:
Illustrative Degradation Pathway
The primary amine of benzylamines is susceptible to oxidation, which can be a potential degradation pathway.
Caption: Potential oxidative degradation pathway of this compound.
Section 5: Safety and Disposal
Health and Safety Information
Benzylamines can be corrosive and cause skin and eye burns.[9][10] They may also cause respiratory irritation.[9][12] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[4][6][8][10] In case of exposure, follow standard first aid procedures and seek immediate medical attention.[6][10]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[13] It is recommended to use a licensed professional waste disposal service.[13] Do not dispose of the chemical down the drain.[4][12]
References
- 1. This compound|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.ie [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. angenechemical.com [angenechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3,5-Difluoro-4-methoxybenzylamine
Welcome to the technical support center for 3,5-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and questions regarding impurities that may be encountered during its synthesis, storage, and application. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound, and what are their likely origins?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent methods include reductive amination of 3,5-difluoro-4-methoxybenzaldehyde, reduction of the corresponding nitrile, and amination of a benzyl halide.[1] Consequently, common impurities can be categorized as follows:
-
Starting Material Residues:
-
3,5-Difluoro-4-methoxybenzaldehyde: Incomplete conversion during reductive amination can leave residual aldehyde.
-
3,5-Difluoro-4-methoxybenzonitrile: Unreacted nitrile may persist if the reduction is incomplete.[1]
-
3,5-Difluoro-4-methoxybenzyl chloride/bromide: Residual halide from the amination route.
-
-
Process-Related Impurities & Byproducts:
-
Over-alkylation Products (Secondary and Tertiary Amines): The primary amine product can react further with the benzyl halide or aldehyde intermediate to form di- and tri-benzylamines.
-
Schiff Bases/Imines: Formed as an intermediate during reductive amination, incomplete reduction can leave this impurity.[1]
-
3,5-Difluoro-4-methoxybenzyl alcohol: A potential byproduct from the reduction of the aldehyde or hydrolysis of the benzyl halide.
-
Demethylated Impurities: Harsh reaction conditions can sometimes lead to the cleavage of the methyl ether, yielding phenolic impurities.
-
Dehalogenated Impurities: Though less common, loss of one or both fluorine atoms can occur under certain reductive or basic conditions.
-
-
Degradation Products:
-
3,5-Difluoro-4-methoxybenzaldehyde and 3,5-Difluoro-4-methoxybenzoic acid: The benzylamine is susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding aldehyde and carboxylic acid.[1]
-
Q2: I am observing a peak in my HPLC analysis that I suspect is an impurity. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here is a recommended workflow:
-
Review the Synthesis Route: Understanding the synthetic pathway used to produce your batch of this compound is the first step in predicting potential impurities.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will provide its elemental composition, which can be used to propose potential structures.
-
LC-MS/MS Analysis: Fragmenting the impurity ion and analyzing its daughter ions can provide structural information, helping to distinguish between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, 1H and 13C NMR are powerful tools for unambiguous structure elucidation. The presence or absence of characteristic peaks (e.g., aldehyde proton around 9-10 ppm, carboxylic acid proton >10 ppm) can be diagnostic.
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time and mass spectrum with a certified reference standard.
Q3: Can the impurities in this compound affect my downstream reactions?
A3: Absolutely. The impact of impurities can range from negligible to catastrophic for your synthesis or biological assay.
-
Nucleophilic Impurities (e.g., residual primary amine, secondary amines): These can compete with your desired reaction, leading to the formation of unwanted byproducts and reduced yields.
-
Electrophilic Impurities (e.g., residual aldehyde, benzyl halides): These can react with your starting materials or reagents, consuming them and lowering the efficiency of your reaction.
-
Reactive Functional Groups (e.g., aldehydes, phenols): These can interfere with a wide range of chemical transformations and may lead to catalyst poisoning in certain reactions.
-
Pharmacological Activity: In drug development, even trace impurities can have their own pharmacological or toxicological profiles, which can confound experimental results and pose regulatory challenges.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity) | Troubleshooting Steps & Solutions |
| Low yield in subsequent amide coupling reaction. | Residual aldehyde or secondary/tertiary amine impurities. | 1. Repurify the starting material: Flash column chromatography or recrystallization can remove these impurities. 2. Analytical Characterization: Use HPLC and NMR to confirm the purity of the starting material before use. 3. Stoichiometry Adjustment: If repurification is not feasible, a slight excess of the coupling partner may be required, but this can complicate purification. |
| Unexpected side products observed by LC-MS. | Presence of demethylated or dehalogenated impurities. | 1. Source a new batch: The current batch may be of poor quality. 2. Thorough Characterization: Use HRMS to identify the elemental composition of the side products to confirm the presence of these impurities in the starting material. |
| Color change (yellowing) of the material upon storage. | Oxidation to the aldehyde or other chromophoric degradation products. | 1. Proper Storage: Store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. 2. Purity Check: Analyze the material by HPLC to quantify the level of degradation products before use. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the amine in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. A small percentage of triethylamine (0.1-1%) can be added to the eluent to prevent the amine from streaking on the silica gel.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the solution onto the silica gel column.
-
Elute with the chosen mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Impurity Formation
The following diagram illustrates the common synthetic pathways to this compound and highlights the potential points of impurity introduction.
References
Technical Support Center: Troubleshooting Reactions with 3,5-Difluoro-4-methoxybenzylamine
Welcome to the technical support center for 3,5-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses involving this versatile reagent. Our approach is rooted in mechanistic principles and practical laboratory experience to help you achieve your synthetic goals efficiently and effectively.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the difluoro substituents on the aromatic ring significantly modulates the electronic properties of the molecule, influencing its reactivity and the properties of the resulting products. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine and affect the overall reaction kinetics compared to non-fluorinated analogues. This guide will address the most common issues arising from these unique electronic and steric characteristics.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address specific issues that you may encounter in a question-and-answer format, providing both explanations and actionable troubleshooting steps.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is sluggish or failing to go to completion. What are the likely causes and how can I resolve this?
Answer:
A low yield or incomplete conversion in an amide coupling reaction is a frequent challenge when working with electronically modified benzylamines. The two fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing, which reduces the nucleophilicity of the primary amine. This decreased reactivity often requires optimization of reaction conditions.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting logic for failed amide coupling reactions.
Detailed Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like EDC/HOBt may not be sufficiently reactive. Consider switching to a more potent activating agent such as HATU, HBTU, or T3P. These reagents are known to be effective for coupling less nucleophilic amines.[1][2]
-
Solvent Selection: Ensure that both your carboxylic acid and this compound are fully soluble in the reaction solvent.[1] Common choices include DMF, DCM, and THF. Poor solubility of starting materials is a common cause of low yields.
-
Base: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction without competing with your amine. Ensure you are using the correct stoichiometry of the base.
-
Reaction Temperature and Time: Given the reduced nucleophilicity, you may need to increase the reaction time or gently heat the reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Table 1: Recommended Conditions for Amide Coupling
| Parameter | Recommendation for this compound | Rationale |
| Coupling Reagent | HATU, HBTU, T3P | More reactive, suitable for less nucleophilic amines. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants. |
| Base | DIPEA or TEA (2.5 equivalents) | Non-nucleophilic, prevents side reactions. |
| Temperature | 0 °C to RT, or gentle heating (40-50 °C) | May require more energy to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of activated species.[1] |
Question 2: I am observing significant side product formation in my amide coupling reaction. What are these impurities and how can I minimize them?
Answer:
Side products in amide coupling reactions often arise from the hydrolysis of the activated carboxylic acid or from reactions involving the coupling reagents themselves.
Common Side Products and Prevention:
-
Hydrolysis of Activated Acid: If your activated acid (e.g., acyl chloride or active ester) reacts with trace amounts of water, it will revert to the carboxylic acid starting material. To prevent this, use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).[1]
-
Urea Byproducts: Carbodiimide coupling reagents like EDC and DCC form urea byproducts. While these are generally easy to remove during purification, ensuring the reaction goes to completion will minimize the relative amount of these impurities.
-
Epimerization: If your carboxylic acid has a chiral center, the use of certain coupling reagents and bases can lead to epimerization. Using additives like HOBt or employing coupling reagents like HATU can help to suppress this side reaction.
Reductive Amination
Question 3: My reductive amination reaction with this compound and an aldehyde/ketone is not working. What should I check?
Answer:
Reductive amination is a two-step process (imine formation followed by reduction) that can be performed in one pot.[3][4] Failure can occur at either stage.
Workflow: Reductive Amination Troubleshooting
Caption: A step-by-step guide to troubleshooting reductive amination.
Detailed Troubleshooting Steps:
-
Imine Formation: The formation of the imine is often the rate-limiting step and is typically catalyzed by mild acid. The pH of the reaction mixture is crucial; a pH of 4-5 is often optimal.[3] You can add a catalytic amount of acetic acid. For sterically hindered ketones or less reactive aldehydes, the addition of a dehydrating agent like molecular sieves or using a Lewis acid such as Ti(OiPr)₄ can drive the equilibrium towards imine formation.[3][5]
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often the first choice for reductive aminations. It can be added directly to the mixture of the amine and carbonyl compound.[4][5]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH.[3][5]
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde or ketone. If using NaBH₄, it should be added after confirming the formation of the imine.[5]
-
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Considerations |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mild, can be used in a one-pot procedure.[5] |
| NaBH₃CN | MeOH | Effective at acidic pH; toxic cyanide byproducts.[3][5] |
| NaBH₄ | MeOH, EtOH | Add after imine formation to avoid reducing the carbonyl.[5] |
| H₂/Pd-C | EtOH, MeOH | "Green" option, but may not be compatible with other functional groups.[6] |
Purification and Handling
Question 4: I am having difficulty purifying my product, and I suspect issues with the starting this compound. What should I be aware of?
Answer:
The purity of your starting material is paramount. Benzylamines, in general, can be susceptible to oxidation over time, leading to the formation of imines and other impurities.
Purification and Handling Tips:
-
Purity of Starting Material: If your this compound has been stored for a long time, it may have degraded. Check its purity by TLC or NMR. If it appears impure, it can be purified by vacuum distillation.[7]
-
Work-up and Extraction: The basicity of the amine group means that your product's solubility will be pH-dependent.
-
During an aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep your amine product in its freebase form, allowing for efficient extraction into an organic solvent.
-
Conversely, you can wash your organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted this compound by forming its water-soluble salt.[8]
-
-
Chromatography: When performing column chromatography, it is sometimes beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent the product from streaking on the silica gel.
Deprotection Reactions
Question 5: I used this compound as a protecting group and am now struggling to remove it. What conditions should I try?
Answer:
The 4-methoxybenzyl (PMB or Mob) group is a commonly used protecting group for amines. The electron-donating methoxy group facilitates its cleavage under oxidative or acidic conditions.[9][10] The additional fluorine atoms on the ring in your case will modulate this reactivity.
Deprotection Methods:
-
Oxidative Cleavage: Treatment with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) is a standard and effective method for cleaving PMB groups.[6][10]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole or triethylsilane, can be used. The reaction may require heating.
-
Hydrogenolysis: While standard benzyl groups are readily cleaved by hydrogenolysis (H₂/Pd-C), the 4-methoxybenzyl group can be more resistant. However, this method can be attempted, potentially under higher pressure or with a different catalyst.[6]
Experimental Protocol: Oxidative Deprotection with DDQ
-
Dissolve the protected amine (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2-1.5 equivalents) portion-wise. The reaction mixture will typically change color.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoro-4-methoxybenzylamine
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxybenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and frequently asked questions to ensure a successful and efficient scale-up process.
I. Overview of Synthetic Strategies
The synthesis of this compound (CAS 105969-16-2) is a critical step in the development of various pharmaceutical compounds.[1] The presence of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates.[2] Several synthetic routes are available, with the most common being the reductive amination of 3,5-Difluoro-4-methoxybenzaldehyde. This method is often favored for its efficiency and scalability.[3]
Comparative Analysis of Synthetic Routes
| Method | Typical Yield | Purity | Scalability | Key Challenges |
| Reductive Amination of Aldehyde | 65-75% | >95% | High | High-pressure equipment, control of over-reduction.[3] |
| Chlorination-Amination | 72-85% | >99% | High | Handling of hazardous reagents like POCl₃.[3] |
| Grignard-Based Synthesis | 60-70% | 90-95% | Moderate | Strict low-temperature control is necessary.[3] |
| Nitrile Reduction | 50-60% | 85-90% | Low | Inefficient synthesis of the nitrile precursor.[3] |
II. Troubleshooting Guide: Reductive Amination Pathway
The reductive amination of 3,5-Difluoro-4-methoxybenzaldehyde is a popular and effective method.[4] However, scaling up this reaction can present several challenges. This section provides a troubleshooting guide for common issues encountered during this process.
Workflow of Reductive Amination
Caption: Reductive Amination Workflow
Issue 1: Low Yield of the Final Product
Question: We are experiencing significantly lower yields than expected when scaling up the reductive amination. What are the likely causes and how can we address them?
Answer: Low yields during scale-up can often be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and ammonia to form the imine is a critical equilibrium-driven step.
-
Troubleshooting:
-
Ammonia Concentration: Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the imine. In a larger reactor, effective mixing is crucial to maintain a homogenous concentration.
-
Water Removal: The water produced during imine formation can inhibit the reaction. The use of a Dean-Stark trap or a drying agent can be beneficial, depending on the solvent system.
-
-
-
Suboptimal Reduction Conditions: The choice and handling of the reducing agent are paramount for a successful reaction.
-
Troubleshooting:
-
Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Raney Nickel, ensure it is fresh and active. Catalyst poisoning can be an issue, so ensure all reagents and solvents are of high purity.
-
Reducing Agent Stoichiometry: For hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), precise stoichiometric control is necessary to avoid over-reduction or incomplete conversion.[5]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired amine.
-
Troubleshooting:
-
Dimerization: Over-reduction can lead to the formation of secondary amines. This can be minimized by controlling the reaction temperature and the rate of addition of the reducing agent.
-
Schiff Base Formation: Incomplete reduction can leave residual imine (Schiff base) in the product mixture. Ensure sufficient reaction time and an adequate amount of the reducing agent.[3]
-
-
Issue 2: Impurities in the Final Product
Question: Our final product is showing significant impurities after purification. What are the common impurities and how can we minimize their formation?
Answer: Common impurities in the synthesis of this compound via reductive amination include the starting aldehyde, the corresponding alcohol, and over-alkylated products.
-
Unreacted Aldehyde:
-
Mitigation: This indicates an incomplete reaction. Increase the reaction time or the amount of ammonia and reducing agent. Monitoring the reaction progress by TLC or HPLC is crucial to determine the point of completion.[6]
-
-
3,5-Difluoro-4-methoxybenzyl Alcohol:
-
Mitigation: This impurity arises from the reduction of the starting aldehyde before imine formation. This is more common with less selective reducing agents. Using a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the aldehyde in the presence of the amine, can mitigate this.[4]
-
-
Secondary and Tertiary Amines:
-
Mitigation: These are products of over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde.
-
Control Stoichiometry: Use a significant excess of ammonia relative to the aldehyde to favor the formation of the primary amine.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low initially, reducing the chance of it reacting further.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination of 3,5-Difluoro-4-methoxybenzaldehyde?
A1: The choice of solvent is critical for a successful reaction. Ethers such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often good choices as they are relatively inert and can dissolve both the reactants and the intermediate imine. For catalytic hydrogenation, alcohols like methanol or ethanol are commonly used. A solvent selection guide for aldehyde-based direct reductive amination processes can provide further insights.[5]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction.[6]
-
TLC: Provides a quick and qualitative assessment of the disappearance of the starting aldehyde and the appearance of the product. A common eluent system is a mixture of hexanes and ethyl acetate.
-
HPLC: Offers a more quantitative analysis, allowing for the determination of the relative amounts of starting material, intermediate, and product. This is particularly useful for optimizing reaction conditions.
Q3: What are the safety considerations when scaling up this synthesis?
A3: Safety is paramount during any chemical synthesis, especially during scale-up.
-
Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. Ensure the reactor is properly sealed and operated in a well-ventilated area.
-
Hydride Reagents: Metal hydride reducing agents can react violently with water and protic solvents. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: The reduction step can be exothermic. Monitor the internal temperature of the reactor and have a cooling system in place to maintain control.
Q4: What is the most effective method for purifying the final product on a large scale?
A4: For large-scale purification of this compound, fractional distillation under reduced pressure is often the most effective method. This allows for the separation of the product from less volatile impurities. If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification technique. Column chromatography is generally less practical for large quantities due to the large volumes of solvent required.[7]
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting Low Yield
IV. Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful attention to reaction conditions, reagent quality, and process monitoring. The reductive amination pathway offers a robust and scalable route, provided that potential issues such as incomplete reactions, side product formation, and purification challenges are proactively addressed. This guide provides a framework for troubleshooting and optimizing this critical synthesis, enabling researchers and drug development professionals to efficiently produce this valuable building block.
V. References
-
Benchchem. (n.d.). This compound | 105969-16-2. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2020). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from --INVALID-LINK--
-
PubMed. (2014). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and.... Retrieved from --INVALID-LINK--
-
Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Methoxybenzylamine 98 2393-23-9. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 105969-16-2. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Dakenchem. (n.d.). The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Difluorotoluene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from --INVALID-LINK--
-
Market Publishers. (n.d.). CAS 105969-16-2 this compound Chemical Report & Database. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline. Retrieved from --INVALID-LINK--
-
PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Retrieved from --INVALID-LINK--
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of Fluorinated Aromatic Compounds
Welcome to the technical support center dedicated to the chemistry of fluorinated aromatic compounds. As a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, the stability of these molecules is paramount to successful research and development. The unique properties conferred by fluorine are intrinsically linked to the strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[1][2][3] However, the term "stable" is context-dependent. Under certain experimental conditions, the C-F bond can be surprisingly labile, leading to decomposition, unwanted side-products, and failed experiments.
This guide is structured to provide you, the practicing scientist, with direct, actionable answers to common stability challenges. We will move from the fundamental principles governing C-F bond stability to specific troubleshooting scenarios and preventative protocols, grounding our advice in mechanistic understanding and field-proven experience.
Part 1: Frequently Asked Questions - The Fundamentals of Fluoroarene Stability
This section addresses the foundational principles that govern the stability of fluorinated aromatic compounds. Understanding these concepts is the first step toward diagnosing and solving experimental issues.
Q1: Why is the aromatic C-F bond considered so stable?
A1: The stability of the C-F bond is exceptional and stems from a combination of factors. Primarily, it has a very high bond dissociation energy (BDE), with values for a C(sp²)–F bond reaching up to 130 kcal/mol.[3] This strength is a result of the large electronegativity difference between carbon (2.5) and fluorine (4.0), which creates a highly polarized and partially ionic bond (Cδ+—Fδ−).[3] This polarity leads to a short, strong bond that is resistant to homolytic cleavage. This inherent robustness makes fluoroarenes resistant to oxidation, hydrolysis, and thermal degradation compared to their non-fluorinated analogs.[1][2]
Q2: If the C-F bond is so strong, why do I see defluorination in my reactions?
A2: While the C-F bond is strong, it is not inert. Its stability can be compromised by the specific electronic environment of the aromatic ring and the reaction conditions employed. Decomposition typically does not occur through simple homolytic cleavage but via specific chemical pathways, including:
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of fluorine can activate the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][4] This is especially true for polyfluorinated arenes.
-
Reductive Pathways (Hydrodefluorination - HDF): Many transition metal catalysts, particularly in low oxidation states, can activate C-F bonds through oxidative addition.[5][6] This is a common side reaction in cross-coupling catalysis.
-
Thermal or Photochemical Stress: High temperatures or UV irradiation can provide sufficient energy to access decomposition pathways, sometimes involving radical mechanisms.[7][8][9][10]
-
Strongly Basic or Acidic Conditions: Extreme pH can promote decomposition, especially on sensitive heterocyclic or electron-rich systems.[11]
Q3: Does the position or number of fluorine atoms affect stability?
A3: Absolutely. The electronic environment is critical.
-
Polyfluorination: As more fluorine atoms are added to a ring (e.g., hexafluorobenzene vs. fluorobenzene), the ring becomes progressively more electron-deficient. This dramatically increases its susceptibility to nucleophilic attack (SNAr).[4]
-
Ortho/Para/Meta Directors: Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution (EAS).[12] However, in the context of C-F bond activation by transition metals, C-H bonds ortho to a fluorine are often more reactive, which can be a prelude to C-F bond cleavage or an intended C-H functionalization pathway.[13][14]
-
Geminal Fluorination: While less common on aromatic rings themselves, adding multiple fluorine atoms to the same benzylic carbon significantly strengthens and shortens the C-F bonds.[3]
Part 2: Troubleshooting Guides for Common Decomposition Scenarios
This section provides direct answers and solutions to specific problems encountered during experimentation.
Scenario A: Unwanted Defluorination in Metal-Catalyzed Cross-Coupling
Q4: I am observing significant hydrodefluorination (HDF) of my fluoroarene substrate during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
A4: This is a classic and frequent challenge. Hydrodefluorination in Suzuki and other cross-coupling reactions is typically a result of the catalyst activating the C-F bond in addition to the intended C-X (X = Br, I, OTf) bond. The mechanism often involves oxidative addition of the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the C-F bond.[5]
Troubleshooting Steps & Solutions:
-
Evaluate Your Base: Strong, hard bases, especially those with available β-hydrides or those that generate metal-hydride species, can promote HDF.
-
Causality: The base can react with solvent or other components to generate hydride donors, which then participate in the catalytic cycle to cleave the C-F bond and replace it with a C-H bond.
-
Solution: Switch to a milder or non-hydridic base. Consider using K₃PO₄, Cs₂CO₃, or organic bases like triethylamine if compatible. For sensitive substrates, fluoride-based bases (e.g., CsF) can sometimes suppress C-F activation.
-
-
Re-evaluate Your Ligand Choice: The ligand is critical for controlling the catalyst's reactivity.
-
Causality: Bulky, electron-rich phosphine ligands can increase the electron density on the metal center, making it more prone to oxidatively add into strong C-F bonds.
-
Solution: Employ ligands that favor rapid reductive elimination over C-F activation. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective. The goal is to make the desired cross-coupling pathway kinetically faster than the defluorination pathway.[15]
-
-
Lower the Reaction Temperature:
-
Causality: C-F bond activation often has a higher activation energy than C-Br or C-I activation.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable rate of conversion for the desired reaction. This can disfavor the higher-energy HDF pathway.
-
-
Monitor Reaction Time:
-
Causality: Prolonged exposure of the product and starting material to the active catalyst increases the probability of side reactions.[15]
-
Solution: Closely monitor the reaction by TLC, GC-MS, or LC-MS and work it up as soon as the starting material is consumed.
-
Data Summary: Mitigating HDF in Cross-Coupling
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Base | Strong, hard bases (e.g., NaOtBu, KHMDS) | Milder inorganic bases (K₃PO₄, Cs₂CO₃) | Reduces formation of metal-hydride species that promote HDF. |
| Ligand | Highly electron-donating, bulky phosphines | Biarylphosphines (e.g., SPhos, XPhos) or NHCs | Promotes faster C-C coupling, outcompeting C-F activation.[15] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 60-80 °C) | C-F activation is often more kinetically demanding than C-Br/C-I activation. |
| Time | Prolonged reaction times (>24h) | Monitor closely and quench upon completion | Minimizes catalyst contact time with the fluorinated product.[15] |
Scenario B: Instability to Light or Heat
Q5: My reaction mixture is turning dark upon heating, and I'm seeing multiple unidentified byproducts by GC-MS. Could this be thermal decomposition?
A5: Yes, this is a strong possibility. While fluoroarenes are generally more thermally stable than their hydrogen analogs, they are not indestructible.[1][16] Decomposition temperatures are highly structure-dependent. Perfluoroalkyl sulfonic acids (PFSAs), for instance, require much higher temperatures (≥450 °C) to decompose compared to perfluoroalkyl carboxylic acids (PFCAs), which can begin to decompose at temperatures as low as 200 °C.[10][17]
Troubleshooting Steps & Solutions:
-
Determine Onset Temperature: If possible, run a thermogravimetric analysis (TGA) on your key starting material to understand its decomposition temperature.[1]
-
Use Lower Boiling Point Solvents: If the reaction allows, switch to a solvent with a lower boiling point to limit the maximum temperature.
-
Consider Microwave Synthesis: Microwave heating can sometimes accelerate the desired reaction rate significantly, allowing for shorter reaction times at elevated temperatures and thereby minimizing thermal decomposition.
Q6: My reaction seems clean in the dark, but when exposed to ambient lab light, I observe degradation of my fluorinated starting material. What's happening?
A6: You are likely observing photochemical decomposition. Aromatic compounds can absorb UV light, promoting them to an excited state that can undergo reactions not seen in the ground state. For fluoroarenes, this can lead to C-F bond cleavage, often through radical pathways or photoinduced hydrodefluorination.[9][18][19]
Troubleshooting Steps & Solutions:
-
Protect from Light: The simplest solution is to protect the reaction from light. Wrap the flask in aluminum foil or use amber glassware.
-
Filter Light Sources: If working in a photochemistry hood, use filters to exclude the specific wavelengths of light that are causing the decomposition.
-
Degas Solvents: Dissolved oxygen can participate in photochemical reactions. Degassing the solvent prior to use can sometimes mitigate these pathways. (See Protocol 2).
Part 3: Visual Guides & Workflows
Key Decomposition Pathways
This diagram illustrates the primary mechanisms by which fluorinated aromatic compounds can decompose. Understanding which pathway is likely active is key to troubleshooting.
Caption: Common decomposition pathways for fluorinated aromatic compounds.
Troubleshooting Workflow: Unexpected Defluorination
Use this decision tree to diagnose the root cause of unexpected C-F bond cleavage.
Caption: Decision tree for troubleshooting unwanted defluorination.
Part 4: Key Experimental Protocols
Adherence to rigorous experimental technique is the best defense against compound decomposition.
Protocol 1: Establishing and Maintaining an Inert Atmosphere
Causality: Many catalysts and reagents used in modern synthesis are sensitive to oxygen and moisture. For reactions involving fluoroarenes, this is doubly important as moisture can deactivate sensitive fluorinating agents[11] and oxygen can interfere with catalytic cycles, potentially leading to decomposition.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool in a desiccator or under a stream of inert gas.
-
Manifold Setup: Use a dual-line Schlenk manifold, with one line connected to a high-purity inert gas (Argon or Nitrogen) source and the other to a vacuum pump protected by a cold trap.
-
Purging the Flask: Assemble the cooled glassware (flask, condenser, etc.) with septa. Insert a gas inlet needle and an outlet needle. Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times.
-
Reagent Addition: Add solids under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via a gas-tight syringe that has been purged with inert gas.
-
Maintaining Atmosphere: Once the reaction is running, maintain a positive pressure of inert gas. This can be achieved by connecting the flask to the manifold via a bubbler, which provides a visual indicator of gas flow.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
Causality: Dissolved gases, particularly oxygen, can quench excited states, participate in radical reactions, and deactivate catalysts. The freeze-pump-thaw method is a highly effective way to remove them.
Methodology:
-
Preparation: Place the anhydrous solvent in a thick-walled Schlenk flask equipped with a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Immerse the flask in a cold bath of liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the gases that were above the solvent. Close the stopcock.
-
Thaw: Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You may observe bubbling as trapped gases are released from the thawing solvent. Caution: Never open a closed, frozen flask to the atmosphere.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with inert gas. The degassed solvent is now ready for use.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 5. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 6. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzylamine and its Structural Analogs
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated benzylamines, in particular, represent a class of compounds with significant therapeutic potential, owing to the unique modulatory effects of fluorine on metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Difluoro-4-methoxybenzylamine, a key building block in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed interpretation of the expected ¹H NMR spectrum of the title compound, a comparative analysis with structurally related, commercially available alternatives, and robust experimental protocols for spectral acquisition. Our approach is grounded in fundamental NMR principles and supported by experimental data from analogous compounds, ensuring a blend of theoretical understanding and practical application.
The Structural Significance of this compound
This compound is a substituted benzylamine featuring two fluorine atoms ortho to the aminomethyl group and a methoxy group para to it. This substitution pattern is of particular interest in drug design. The fluorine atoms can significantly influence the pKa of the amine and create specific interactions with biological targets, while the methoxy group can modulate solubility and metabolic pathways. Accurate characterization of this molecule is the foundational step for its application in the synthesis of novel therapeutics.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The expected spectrum in a common solvent like CDCl₃ would exhibit four distinct signals:
-
Aromatic Protons (H-2, H-6): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet in the region of δ 6.8-7.2 ppm . The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms (³JHF).
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is anticipated around δ 3.8-4.0 ppm .
-
Benzylic Protons (-CH₂NH₂): The two benzylic protons are equivalent and will present as a singlet in the range of δ 3.7-3.9 ppm . The absence of coupling is expected if the amine protons undergo rapid exchange.
-
Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but can be expected in the range of δ 1.5-2.5 ppm .
The following diagram illustrates the predicted signal multiplicity and integration.
Caption: Predicted ¹H NMR signals for this compound.
Comparative Analysis with Structural Alternatives
To provide a practical context for the analysis of this compound, we will compare its predicted ¹H NMR features with the experimental data of three commercially available and structurally related compounds: 4-Methoxybenzylamine, 4-Fluorobenzylamine, and Benzylamine. This comparison highlights the influence of aromatic substituents on the chemical shifts of the benzylic and aromatic protons.
4-Methoxybenzylamine
4-Methoxybenzylamine serves as a non-fluorinated analog, allowing for the direct assessment of the electronic effects of the methoxy group.[1]
-
Aromatic Protons: The aromatic protons in 4-methoxybenzylamine appear as two distinct doublets, one for the protons ortho to the methoxy group and another for those ortho to the aminomethyl group. This is due to the electronic donating effect of the methoxy group.
-
Benzylic Protons: The benzylic protons are shifted slightly upfield compared to unsubstituted benzylamine due to the electron-donating nature of the para-methoxy group.
4-Fluorobenzylamine
4-Fluorobenzylamine provides insight into the effect of a single fluorine substituent in the para position.[2][3]
-
Aromatic Protons: The aromatic protons exhibit a more complex splitting pattern due to both H-H and H-F coupling.
-
Benzylic Protons: The electron-withdrawing nature of fluorine results in a downfield shift of the benzylic protons compared to benzylamine.
Benzylamine
Benzylamine is the parent compound and provides a baseline for understanding the impact of substituents.[4][5]
-
Aromatic Protons: The aromatic protons typically appear as a multiplet in the aromatic region.
-
Benzylic Protons: The chemical shift of the benzylic protons in benzylamine is a standard reference point.
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Amine Protons (δ, ppm) |
| This compound (Predicted) | 6.8-7.2 (t) | 3.7-3.9 (s) | 3.8-4.0 (s) | 1.5-2.5 (br s) |
| 4-Methoxybenzylamine [6] | 7.17 (d), 6.83 (d) | 4.32 (d) | 3.77 (s) | 6.08 (s) |
| 4-Fluorobenzylamine [2] | ~7.2-7.4 (m) | ~3.8 (s) | N/A | ~1.5 (br s) |
| Benzylamine [7] | 7.22-7.28 (m) | 3.75 (s) | N/A | Variable |
Table 1: Comparison of ¹H NMR data for this compound and its structural analogs.
The comparative data clearly demonstrates the influence of substituents on the ¹H NMR spectrum. The electron-withdrawing fluorine atoms in this compound are expected to deshield the aromatic protons, while the electron-donating methoxy group will have an opposing effect. The net result is a chemical shift that is dependent on the interplay of these electronic influences.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For increased polarity, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.
NMR Spectrometer Setup
-
Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This will result in sharper spectral lines.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a ¹H NMR spectrum.
-
Acquisition Parameters:
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to remove any distortions in the baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
The following workflow diagram summarizes the experimental process.
References
- 1. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3,5-Difluoro-4-methoxybenzylamine
For researchers and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 3,5-Difluoro-4-methoxybenzylamine, a substituted benzylamine, presents a unique analytical challenge due to the influence of its electron-withdrawing fluorine atoms and electron-donating methoxy group on its ionization and fragmentation behavior. This guide provides an in-depth, objective comparison of two primary mass spectrometric workflows for the analysis of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The experimental protocols and expected outcomes are detailed to empower you to make informed decisions for your analytical needs.
Understanding the Analyte: this compound
Before delving into the analytical techniques, it is crucial to understand the key physicochemical properties of this compound that will influence its behavior in a mass spectrometer.
Chemical Structure:
Key Properties:
-
Exact Mass: 173.06522 u[1]
-
Nature: A primary aromatic amine with a basic nitrogen atom, making it amenable to protonation. The presence of fluorine atoms increases its polarity.
Approach 1: The Sensitivity and Softness of Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of polar and thermally labile compounds, making it an excellent first choice for a substituted benzylamine.[3][4][5] Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and preserving the molecular weight information.[6][7]
Experimental Workflow: LC-ESI-MS/MS
The following workflow outlines a typical approach for the analysis of this compound using a triple quadrupole LC-MS/MS system, which provides both qualitative and quantitative data.
Caption: Workflow for LC-MS/MS analysis.
Detailed LC-MS Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For analysis, dilute the stock solution to a working concentration of 1 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The acidic modifier aids in the protonation of the amine.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MS Scan Mode: Full scan from m/z 50-500 to identify the precursor ion.
-
MS/MS Mode: Product ion scan of the [M+H]⁺ ion (m/z 174.1) to observe fragmentation. Collision energy should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
Expected Results and Fragmentation
In positive ESI mode, this compound is expected to readily protonate at the primary amine to form the [M+H]⁺ ion at m/z 174.1.
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is predicted to follow fragmentation pathways common to protonated benzylamines.[6][7][8] A primary and highly favorable fragmentation is the neutral loss of ammonia (NH₃), a characteristic feature of protonated primary amines.[6][7]
Caption: Predicted ESI fragmentation pathway.
The resulting benzyl cation (m/z 157.1) can then undergo further fragmentation. This may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) following rearrangement.[6]
Approach 2: The Structural Detail of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[9][10] When coupled with Electron Ionization (EI), it provides detailed fragmentation patterns that can be invaluable for structural confirmation. EI is a "hard" ionization technique, leading to extensive fragmentation which can serve as a fingerprint for the molecule.[11]
Experimental Workflow: GC-EI-MS
Given the polarity of the primary amine, derivatization is often recommended to improve chromatographic peak shape and thermal stability.[12][13] However, direct analysis may also be feasible.
Caption: Workflow for GC-MS analysis.
Detailed GC-MS Protocol
1. Sample Preparation (with Derivatization):
-
Dissolve approximately 1 mg of this compound in 1 mL of ethyl acetate.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
2. Gas Chromatography Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
3. Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Expected Results and Fragmentation
Under EI conditions, the molecular ion (M⁺•) at m/z 173.1 may be observed, although for some fluorine-containing compounds, it can be of low abundance or absent.[14] The fragmentation will be more extensive than in ESI.
The primary fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines. This would result in the formation of an iminium ion. Another likely fragmentation is the benzylic cleavage to form a substituted benzyl cation.
Caption: Predicted EI fragmentation pathway.
The loss of a hydrogen radical from the molecular ion to form an ion at m/z 172.1 is also plausible. The most abundant ion in the spectrum could be the substituted benzyl cation at m/z 157.0, formed by cleavage of the bond between the benzylic carbon and the aminomethyl group. The iminium ion at m/z 30.0 resulting from alpha-cleavage is also a strong possibility.
Comparative Analysis: LC-MS vs. GC-MS
| Feature | LC-MS with ESI | GC-MS with EI |
| Ionization | Soft ionization, primarily [M+H]⁺. | Hard ionization, extensive fragmentation. |
| Molecular Ion | Strong [M+H]⁺ peak, excellent for MW confirmation. | Molecular ion (M⁺•) may be weak or absent. |
| Fragmentation | Controlled fragmentation via CID in MS/MS. | Rich, reproducible fragmentation pattern ("fingerprint"). |
| Sensitivity | Generally higher, especially for polar compounds. | Can be very sensitive, but depends on volatility and thermal stability. |
| Sample Preparation | Simpler; dissolution in a suitable solvent is often sufficient. | May require derivatization for polar analytes to improve chromatography. |
| Throughput | High, with fast LC gradients. | Can be high, but run times may be longer depending on the separation. |
| Structural Elucidation | MS/MS provides connectivity information. | Fragmentation pattern is useful for library matching and structural confirmation. |
| Best For | Quantitative analysis, analysis of complex mixtures, and thermally labile compounds. | Structural confirmation of pure compounds, library matching, and analysis of volatile compounds. |
Conclusion: Selecting the Right Tool for the Job
Both LC-MS and GC-MS are powerful techniques that can be successfully employed for the analysis of this compound, each providing unique and complementary information.
-
For quantitative analysis and initial characterization , where preserving the molecular ion is key, LC-MS with ESI is the superior choice. Its soft ionization ensures that the molecular weight is readily determined, and the sensitivity is typically excellent for this class of compounds.
-
For detailed structural confirmation and to create a reference mass spectrum for library identification , GC-MS with EI is invaluable. The extensive and reproducible fragmentation pattern provides a detailed fingerprint of the molecule.
Ultimately, the choice of technique will depend on the specific research question. For comprehensive characterization, employing both techniques would provide the most complete analytical picture of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Reactivity of 3,5-Difluoro-4-methoxybenzylamine and 4-methoxybenzylamine
Introduction: Navigating the Nuances of Nucleophilicity in Drug Discovery
In the landscape of modern drug development, the benzylamine scaffold remains a cornerstone for the synthesis of a myriad of pharmacologically active agents. The strategic functionalization of the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, basicity, and metabolic stability. This guide provides an in-depth, comparative analysis of the reactivity of two key benzylamine derivatives: the well-established 4-methoxybenzylamine and its fluorinated analogue, 3,5-Difluoro-4-methoxybenzylamine.
For researchers and process chemists, understanding the subtle yet significant impact of fluorine substitution on the chemical behavior of such intermediates is paramount. The introduction of fluorine atoms can dramatically alter electron distribution within the molecule, thereby influencing the nucleophilicity of the amine and the reactivity of the aromatic ring. This guide will dissect the underlying electronic principles governing the reactivity of these two compounds and provide a framework for predicting their behavior in common synthetic transformations. We will culminate with a proposed experimental protocol to empirically validate these theoretical considerations.
The Electronic Tug-of-War: Methoxy vs. Fluorine
The reactivity of a substituted benzylamine is fundamentally dictated by the electronic nature of the substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects, altering the electron density at the nitrogen atom and the benzylic carbon.
4-methoxybenzylamine: An Electron-Rich System
The methoxy group (-OCH₃) at the para-position of 4-methoxybenzylamine engages in a classic electronic interplay. Oxygen, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+M), where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[1][2] This resonance donation is most pronounced at the ortho and para positions. In 4-methoxybenzylamine, this net electron-donating character increases the electron density of the aromatic ring and, importantly, enhances the nucleophilicity of the amino group. The predicted pKa for the conjugate acid of 4-methoxybenzylamine is approximately 9.30, reflecting a basicity slightly higher than that of unsubstituted benzylamine.[3][4]
This compound: The Impact of Inductive Deactivation
The introduction of two fluorine atoms at the 3 and 5 positions drastically alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and as such, it exerts a potent electron-withdrawing inductive effect (-I).[5] While fluorine can also participate in a weak resonance donation (+M) due to its lone pairs, its inductive effect is overwhelmingly dominant.[6]
In this compound, the two fluorine atoms are situated ortho to the methoxy group and meta to the benzylamine moiety. Their strong -I effects work in concert to significantly decrease the electron density of the aromatic ring. This inductive pull also extends to the benzylic carbon and, consequently, to the nitrogen atom of the amino group. This reduction in electron density at the nitrogen atom is expected to decrease its basicity and nucleophilicity compared to 4-methoxybenzylamine.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Electronic effects influencing the reactivity of the two benzylamines.
Comparative Reactivity Analysis: A Predictive Framework
Based on the electronic principles outlined above, we can predict the relative reactivity of this compound and 4-methoxybenzylamine in key chemical transformations.
Nucleophilicity and Basicity
The nucleophilicity of the amine is directly related to the availability of the lone pair of electrons on the nitrogen atom.
-
4-methoxybenzylamine: The electron-donating methoxy group increases the electron density on the nitrogen, making it a stronger nucleophile and a stronger base.
-
This compound: The potent inductive electron withdrawal by the two fluorine atoms is expected to significantly reduce the electron density on the nitrogen. This will render it a weaker nucleophile and a weaker base compared to its non-fluorinated counterpart.
We can therefore predict that in reactions where the benzylamine acts as a nucleophile, such as in acylation or alkylation reactions, 4-methoxybenzylamine will react at a faster rate than this compound. Kinetic studies on substituted benzylamines have consistently shown that electron-donating groups accelerate nucleophilic reactions, while electron-withdrawing groups retard them.[1][7]
Reactivity of the Aromatic Ring
The susceptibility of the aromatic ring to electrophilic substitution is also heavily influenced by the substituents.
-
4-methoxybenzylamine: The net electron-donating character of the methoxy group activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho to the methoxy group.
-
This compound: The strong deactivating effect of the two fluorine atoms will make the aromatic ring significantly less reactive towards electrophiles.
Experimental Validation: A Proposed Protocol for Comparing Nucleophilicity via Acylation
To empirically validate the predicted difference in nucleophilicity, a competitive acylation reaction can be performed. This experiment is designed to provide a clear, semi-quantitative measure of the relative reactivity of the two amines.
Objective
To determine the relative reactivity of this compound and 4-methoxybenzylamine in a competitive acylation reaction with a limiting amount of an acylating agent.
Materials and Reagents
-
This compound
-
4-methoxybenzylamine
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard glassware for organic synthesis
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
-
Preparation of the Amine Mixture: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), accurately weigh equimolar amounts (e.g., 1.0 mmol each) of this compound and 4-methoxybenzylamine. Dissolve the mixture in anhydrous DCM (10 mL).
-
Addition of Base: Add triethylamine (1.1 mmol, 1.1 equivalents relative to the total amine content) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amine content) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product mixture in CDCl₃ and acquire a ¹H NMR spectrum.
Data Analysis and Expected Outcome
The ¹H NMR spectrum of the product mixture will show signals corresponding to the unreacted starting materials and the two N-acylated products: N-(4-methoxybenzyl)acetamide and N-(3,5-difluoro-4-methoxybenzyl)acetamide. By integrating the characteristic signals for each of the two amide products, the relative ratio of their formation can be determined.
Based on our theoretical analysis, it is expected that 4-methoxybenzylamine will be the more reactive nucleophile. Therefore, the integration of the signals for N-(4-methoxybenzyl)acetamide should be significantly larger than that for N-(3,5-difluoro-4-methoxybenzyl)acetamide, providing clear experimental evidence for the deactivating effect of the fluorine substituents.
dot graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Caption: Experimental workflow for the competitive acylation reaction.
Summary of Physicochemical and Reactivity Properties
| Property | 4-methoxybenzylamine | This compound | Rationale for Difference |
| Molecular Weight | 137.18 g/mol [8] | 173.16 g/mol | Presence of two fluorine atoms |
| Predicted pKa (of conjugate acid) | ~9.30[4] | Expected to be significantly lower | Strong -I effect of two fluorine atoms reduces the basicity of the amine |
| Predicted Nucleophilicity | Higher | Lower | +M effect of methoxy group increases electron density on N; -I effect of fluorine atoms decreases it |
| Aromatic Ring Reactivity (Electrophilic Substitution) | Activated | Deactivated | Net electron-donating methoxy group vs. strongly electron-withdrawing fluorine atoms |
Conclusion and Industrial Relevance
The comparative analysis of this compound and 4-methoxybenzylamine underscores the profound influence of fluorine substitution on the reactivity of benzylic amines. The strong inductive electron-withdrawing effect of the two fluorine atoms in this compound is predicted to significantly reduce the nucleophilicity and basicity of the amine group compared to its non-fluorinated analogue. This deactivation also extends to the aromatic ring, making it less susceptible to electrophilic attack.
For professionals in drug development and process chemistry, these differences have critical practical implications. The lower reactivity of this compound may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times) for transformations such as acylations, alkylations, and reductive aminations. Conversely, the increased stability of the fluorinated ring can be advantageous in preventing unwanted side reactions. A thorough understanding of these electronic effects is therefore essential for the rational design of synthetic routes and the optimization of reaction conditions, ultimately leading to more efficient and robust chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 5. Kinetic Isotope Effects Involving Deuterated Benzylamine Nucleophiles | Semantic Scholar [semanticscholar.org]
- 6. ias.ac.in [ias.ac.in]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 8. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3,5-Difluoro-4-methoxybenzylamine and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive comparison of 3,5-Difluoro-4-methoxybenzylamine and its non-fluorinated counterpart, 4-methoxybenzylamine, with a focus on their potential biological activities and the underlying principles of fluorination in drug design.
The Rationale for Fluorination in Benzylamine Scaffolds
The benzylamine motif is a common structural feature in a variety of biologically active compounds. The introduction of fluorine atoms onto the phenyl ring can profoundly influence the molecule's physicochemical and pharmacological properties in several ways:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][5] By replacing hydrogen atoms at metabolically labile positions with fluorine, the metabolic stability of the compound can be substantially increased, leading to a longer half-life and improved oral bioavailability.[1]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine atoms can lower the pKa of the benzylamine's amino group through inductive electron withdrawal. This alteration in basicity can affect the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.[5]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. In some cases, the introduction of fluorine can lead to a higher binding affinity and, consequently, increased potency.[2][3]
-
Conformational Control: The substitution of hydrogen with fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.[1]
Comparative Analysis of Biological Activity: A Focus on Monoamine Oxidase Inhibition
While direct comparative studies on the biological activity of this compound and 4-methoxybenzylamine are not extensively available in the public domain, we can infer their potential activities based on the known properties of benzylamine derivatives and the principles of fluorination. A key potential target for this class of compounds is monoamine oxidase (MAO), a family of enzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics.[6]
4-Methoxybenzylamine: The Non-Fluorinated Analog
4-Methoxybenzylamine has been studied as a substrate for monoamine oxidase A (MAO-A). A study on the structure-activity relationships of para-substituted benzylamine analogues with recombinant human liver MAO-A reported the following kinetic parameters for 4-methoxybenzylamine:
| Kinetic Parameter | Value |
| kcat (s⁻¹) | 2.8 ± 0.1 |
| Km (µM) | 130 ± 10 |
| kcat/Km (M⁻¹s⁻¹) | 2.2 x 10⁴ |
| Data from a study on the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A.[1] |
These data indicate that 4-methoxybenzylamine is a substrate for MAO-A. Benzylamine itself is known to be a substrate for MAO-B.[3]
This compound: The Fluorinated Analog
It is plausible that the 3,5-difluoro substitution pattern in this compound could lead to:
-
Increased Potency: The electron-withdrawing nature of the fluorine atoms may enhance the compound's interaction with the active site of MAO, potentially transforming it from a substrate into a more potent inhibitor.
-
Enhanced Selectivity: Fluorination can introduce specific interactions that favor binding to one MAO isoform over the other (MAO-A vs. MAO-B). For instance, a study on benzyl-dimethyl-silyl-methanamines found that a 4-fluoro derivative was a potent and selective irreversible inhibitor of MAO-B.[4]
-
Improved Metabolic Stability: As previously discussed, the C-F bonds are expected to block potential sites of metabolism on the aromatic ring, leading to a longer duration of action.
The following diagram illustrates the hypothesized impact of fluorination on the interaction with MAO and metabolic stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Difluoro-4-methoxybenzylamine
Welcome to a comprehensive guide on the analytical methodologies for the structural elucidation and purity assessment of 3,5-Difluoro-4-methoxybenzylamine (CAS No. 105969-16-2). In the landscape of pharmaceutical and materials science research, this fluorinated benzylamine serves as a critical intermediate. Its unique electronic properties, conferred by the two fluorine atoms meta to the aminomethyl group and a para-methoxy group, make it a valuable building block. However, these same features necessitate a multi-faceted analytical approach to unequivocally confirm its identity and purity, ensuring the integrity of downstream applications.
This document moves beyond mere protocols. It delves into the rationale behind the selection of each technique, potential challenges—particularly those arising from the fluorine content—and how to design self-validating analytical workflows. The methods discussed herein are foundational for any researcher working with this or structurally similar molecules.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous structural fingerprint.
Expertise & Rationale: The symmetry of the molecule simplifies the aromatic region of the ¹H and ¹³C spectra, but the key information lies in the couplings between protons, carbons, and fluorine atoms. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are diagnostic and confirm the substitution pattern. ¹⁹F NMR is not merely confirmatory; it is essential for directly observing the fluorine environment and detecting any potential isomeric impurities where the fluorine atoms are in different positions.
Expected Spectral Features
-
¹H NMR: We anticipate a singlet for the methoxy (OCH₃) protons, a singlet for the benzylic (CH₂) protons, and a characteristic multiplet for the two equivalent aromatic (Ar-H) protons. The aromatic proton signal will appear as a triplet due to coupling with the two equivalent ortho fluorine atoms. The amine (NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the CH₂, OCH₃, and the four unique aromatic carbons. The carbons directly bonded to fluorine (C-F) and those in proximity will exhibit characteristic splitting (¹JCF, ²JCF, etc.), providing definitive evidence of the substitution pattern.[1]
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the two ortho aromatic protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds, spectral width of 240 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, relaxation delay (d1) of 2 seconds. No external standard is typically required, but trifluoroacetic acid can be used as an external reference if needed.
-
Caption: Workflow for NMR-based structural confirmation.
Molecular Formula Confirmation by Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge (m/z) ratio.
Expertise & Rationale: For this compound (C₈H₉F₂NO), the theoretical exact mass is 173.06522 Da.[2][3] An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure this mass with an accuracy of <5 ppm, providing strong evidence for the proposed molecular formula. The choice of ionization technique is critical; Electrospray Ionization (ESI) is ideal due to the basic nature of the amine group, which is readily protonated to form the [M+H]⁺ ion. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation. Based on related structures, fragmentation may involve the loss of ammonia (NH₃), the methoxy group (•OCH₃), or cleavage of the benzyl C-C bond.[4]
Data Summary: Expected Ions
| Ion Species | Formula | Theoretical m/z |
| [M+H]⁺ | [C₈H₁₀F₂NO]⁺ | 174.07250 |
| [M+Na]⁺ | [C₈H₉F₂NNaO]⁺ | 196.05444 |
| [M-NH₂]⁺ | [C₈H₇F₂O]⁺ | 157.04591 |
Note: m/z values are for the monoisotopic mass. Data sourced from PubChem predictions and calculated values.[3]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC):
-
While direct infusion is possible, coupling with a brief LC run helps remove non-volatile salts.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI, Positive.
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: 50 - 500 m/z.
-
Data Analysis: Extract the m/z value for the most intense peak corresponding to the analyte. Compare the measured accurate mass to the theoretical mass and calculate the error in ppm.
-
Caption: Workflow for molecular formula confirmation via LC-HRMS.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of chemical compounds and quantifying impurities. A well-developed Reversed-Phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products.
Expertise & Rationale: The polarity of this compound makes it well-suited for RP-HPLC. The choice of column and mobile phase is critical for achieving good peak shape and resolution. A C18 column is a robust starting point. The mobile phase should consist of an aqueous component and an organic modifier (acetonitrile or methanol). Adding a modifier like formic acid or using a buffer is crucial to control the ionization state of the amine, ensuring consistent retention and sharp, symmetrical peaks.[5][6] UV detection is appropriate, as the benzene ring is a strong chromophore; a wavelength around 225 nm is a good starting point.[5]
Comparative HPLC Method Conditions
| Parameter | Method A (Starting Point) | Method B (Alternative) |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10% to 90% B in 15 min | 20% to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 225 nm |
| Rationale | TFA is an excellent ion-pairing agent for amines, improving peak shape. | Phenyl-Hexyl offers alternative selectivity. Ammonium formate is MS-compatible. |
Experimental Protocol: Purity Analysis by RP-HPLC
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare working standards by dilution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.
-
Injection & Run: Inject 10 µL of the sample and run the gradient method.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities against the reference standard if available.
Confirmation of Elemental Composition by CHN Analysis
While HRMS provides a precise mass-to-charge ratio, elemental analysis directly measures the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample, offering orthogonal confirmation of the empirical formula.
Expertise & Rationale: The analysis of fluorinated compounds presents a specific challenge. During combustion, the fluorine atoms can form hydrofluoric acid (HF) or other reactive species that can interfere with the analysis and damage the instrument.[7] Modern elemental analyzers overcome this by incorporating specialized reagents into the combustion tube packing.[8] Materials like magnesium oxide (MgO) effectively trap fluorine, preventing it from interfering with the downstream detection of CO₂, H₂O, and N₂.[8] This is a critical consideration that demonstrates an expert understanding of the specific challenges posed by the analyte's structure.
Theoretical vs. Acceptable Elemental Composition
| Element | Molecular Formula | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | C₈H₉F₂NO | 55.49 | 55.09 - 55.89 |
| Hydrogen (H) | 5.24 | 4.84 - 5.64 | |
| Nitrogen (N) | 8.09 | 7.69 - 8.49 | |
| Note: Theoretical values are based on the molecular weight of 173.16 g/mol .[9] |
Experimental Protocol: CHN Analysis
-
Instrument Setup: Use an elemental analyzer equipped with a combustion furnace and TCD detector. Ensure the combustion tube contains the appropriate reagents for halogenated samples (e.g., tungsten(VI) oxide on magnesium oxide).
-
Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., Acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: Introduce the sample into the combustion furnace (typically >950 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by the Thermal Conductivity Detector (TCD).
-
Calculation: The instrument software calculates the percentage of C, H, and N in the original sample based on the calibration. The results should fall within ±0.4% of the theoretical values to be considered a match.
Caption: Workflow for Elemental Analysis of a Fluorinated Compound.
Conclusion
The characterization of this compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods. NMR spectroscopy defines the molecular structure and connectivity. High-resolution mass spectrometry validates the elemental formula with high confidence. HPLC provides a quantitative measure of purity, crucial for its use in sensitive applications. Finally, elemental analysis offers a fundamental confirmation of the elemental composition, addressing the specific challenges posed by fluorinated samples. By integrating these methods, researchers can build a complete, self-validating data package that ensures the identity, structure, and purity of this important chemical building block.
References
- 1. rsc.org [rsc.org]
- 2. This compound|lookchem [lookchem.com]
- 3. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. 3,4-Dimethoxybenzylamine [webbook.nist.gov]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 8. scientistlive.com [scientistlive.com]
- 9. scbt.com [scbt.com]
A Comparative Spectroscopic Guide to 3,5-Difluoro-4-methoxybenzylamine Derivatives for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering the ability to fine-tune metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated synthons, 3,5-Difluoro-4-methoxybenzylamine and its derivatives represent a class of compounds with significant potential in the development of new therapeutic agents. Their unique electronic and steric properties, conferred by the difluoro-methoxy substitution pattern on the aromatic ring, necessitate a thorough and multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment.
This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize this compound and its N-substituted derivatives. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data from analogous compounds to illustrate the principles discussed.
The Spectroscopic Fingerprint: A Multi-Technique Approach
The comprehensive characterization of any novel compound rarely relies on a single analytical technique. Instead, a synergistic application of multiple spectroscopic methods provides a complete and validated structural picture. The flowchart below illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. For fluorinated compounds like the this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number, connectivity, and chemical environment of protons in a molecule. In a typical N-substituted this compound, we expect to see distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and any protons on the N-substituent.
Expected Chemical Shifts (δ) and Splitting Patterns:
| Proton Type | Expected δ (ppm) | Multiplicity | Coupling Constants (J) |
| Aromatic (Ar-H) | 6.5 - 7.5 | Triplet or Doublet of Doublets | J(H,F) ≈ 2-10 Hz |
| Benzylic (Ar-CH₂-N) | 3.8 - 4.5 | Singlet or Doublet | J(H,H) if coupled to N-H |
| Methoxy (O-CH₃) | 3.7 - 4.0 | Singlet | - |
| Amine (N-H) | 1.0 - 5.0 (variable) | Broad Singlet | - |
The aromatic protons will exhibit coupling to the adjacent fluorine atoms, leading to characteristic splitting patterns that can confirm the 3,5-difluoro substitution. The exact chemical shift of the benzylic protons will be influenced by the nature of the N-substituent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a map of the carbon framework of a molecule. A key feature in the ¹³C NMR spectra of this compound derivatives is the presence of carbon-fluorine couplings (¹J(C,F), ²J(C,F), etc.), which are invaluable for assigning the aromatic carbon signals.
Expected Chemical Shifts (δ) and C-F Coupling:
| Carbon Type | Expected δ (ppm) | C-F Coupling |
| C-F | 150 - 165 | ¹J(C,F) ≈ 240-260 Hz (Doublet) |
| C-OMe | 140 - 150 | ²J(C,F) ≈ 10-20 Hz (Triplet) |
| C-CH₂ | 125 - 135 | ³J(C,F) ≈ 3-5 Hz (Triplet) |
| C-H (aromatic) | 100 - 115 | ²J(C,F) ≈ 15-25 Hz (Doublet) |
| Benzylic (Ar-CH₂) | 45 - 55 | ⁴J(C,F) ≈ 1-3 Hz (Triplet) |
| Methoxy (O-CH₃) | 55 - 65 | No significant C-F coupling |
The large one-bond carbon-fluorine coupling constant is a definitive indicator of a carbon directly attached to a fluorine atom.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. Due to the large chemical shift dispersion of ¹⁹F, even subtle changes in the electronic environment can be detected, making it an excellent tool for comparing different derivatives.
Expected Chemical Shifts (δ):
For aromatic fluorides, the chemical shift is sensitive to the nature and position of other substituents on the ring. In this compound derivatives, a single signal is expected for the two equivalent fluorine atoms. The chemical shift will typically fall in the range of -110 to -140 ppm (relative to CFCl₃). Variations in the N-substituent can induce small but measurable changes in the ¹⁹F chemical shift, providing insights into the electronic effects of the substituent.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Key Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-N Stretch (amine) | 1000 - 1250 | Medium |
| C-O Stretch (ether) | 1000 - 1300 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
The presence of a sharp, strong absorption band in the 1000-1400 cm⁻¹ region is a strong indicator of the C-F bond. The N-H stretching frequency can provide information about hydrogen bonding.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Observations:
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation: A characteristic fragmentation pattern for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation. For this compound derivatives, a prominent peak at m/z corresponding to the [C₈H₇F₂O]⁺ fragment would be expected. The fragmentation pattern of the N-substituent will also provide valuable structural information.
Caption: A simplified representation of the characteristic benzylic cleavage in the mass spectrum of a benzylamine derivative.
Comparative Analysis: The Impact of N-Substitution
The true power of this multi-technique approach becomes evident when comparing a series of N-substituted this compound derivatives. By systematically varying the N-substituent (e.g., alkyl, aryl, acyl), one can observe corresponding changes in the spectroscopic data.
Data Comparison Table (Hypothetical Data):
| Derivative | ¹H NMR (δ Ar-CH₂) | ¹³C NMR (δ Ar-CH₂) | ¹⁹F NMR (δ) | IR (ν N-H) cm⁻¹ | MS (m/z [M]⁺) |
| Parent Amine | 3.85 | 45.2 | -125.3 | 3350, 3280 | 173.07 |
| N-Methyl | 3.95 | 52.1 | -125.1 | 3310 | 187.09 |
| N-Phenyl | 4.30 | 48.5 | -124.8 | 3400 | 249.10 |
| N-Acetyl | 4.45 | 43.8 | -124.5 | 3290 | 215.08 |
Analysis of Trends:
-
¹H NMR: Electron-withdrawing N-substituents (e.g., phenyl, acetyl) will deshield the benzylic protons, causing their signal to shift downfield.
-
¹³C NMR: The chemical shift of the benzylic carbon is also sensitive to the electronic nature of the N-substituent.
-
¹⁹F NMR: Electron-withdrawing groups on the nitrogen can lead to a slight downfield shift in the ¹⁹F NMR signal, reflecting a decrease in electron density at the fluorine atoms.
-
IR Spectroscopy: The position and shape of the N-H stretching band will change depending on the nature of the N-substituent and the extent of hydrogen bonding. For amides (N-acetyl), a characteristic C=O stretching band will also be present.
-
Mass Spectrometry: The molecular ion peak will, of course, shift according to the mass of the N-substituent, and the fragmentation pattern will provide additional confirmation of the substituent's structure.
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
General Procedure for IR Spectroscopy (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
General Procedure for Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion
The robust and unambiguous characterization of this compound derivatives is essential for their successful application in drug discovery and development. A comprehensive spectroscopic analysis, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry, provides the necessary depth of information to confirm the chemical structure, assess purity, and understand the electronic and steric properties of these valuable compounds. By systematically comparing the spectroscopic data across a series of derivatives, researchers can gain crucial insights into structure-activity relationships, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
A Comparative Guide to Fluorinated Benzylamine Isomers: Physicochemical Properties, Spectroscopic Analysis, and Biological Implications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to modulate a compound's physicochemical properties, metabolic stability, and biological activity. Among the myriad of fluorinated building blocks, fluorinated benzylamines stand out for their utility in constructing a wide array of pharmaceutical agents.
This guide presents a comparative analysis of the three positional isomers of monofluorobenzylamine: 2-fluorobenzylamine (ortho), 3-fluorobenzylamine (meta), and 4-fluorobenzylamine (para). The seemingly subtle shift in the fluorine atom's position on the aromatic ring precipitates significant and often non-intuitive changes in the molecule's electronic character, lipophilicity, basicity, and spectroscopic signature. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. We will delve into the experimental data that differentiates these isomers, providing both the "what" and the "why" behind their distinct behaviors.
Synthesis, Purity, and Physicochemical Landscape
The synthesis of fluorinated benzylamines typically proceeds from the corresponding fluorobenzonitriles or fluorobenzaldehydes through reduction methods. While the synthetic routes are well-established, the purity of the final product can vary significantly between isomers and even between commercial suppliers. An exact mass Gas Chromatography-Mass Spectrometry (GC-MS) analysis of commercially available samples of the three isomers revealed vastly different impurity profiles, with the desired compound percentages being 15% for 2-fluorobenzylamine, 27% for 3-fluorobenzylamine, and 31% for 4-fluorobenzylamine in one study.[1] This underscores the critical need for rigorous analytical characterization of starting materials in any synthetic campaign.
The position of the fluorine atom exerts a profound influence on the fundamental physicochemical properties of the benzylamine core. These properties, summarized in Table 1, are critical determinants of a molecule's behavior in biological systems, affecting everything from solubility and membrane permeability to receptor binding.
Table 1: Comparative Physicochemical Properties of Fluorinated Benzylamine Isomers
| Property | 2-Fluorobenzylamine | 3-Fluorobenzylamine | 4-Fluorobenzylamine | Benzylamine (Reference) |
| CAS Number | 89-99-6 | 100-82-3 | 140-75-0 | 100-46-9 |
| Molecular Weight ( g/mol ) | 125.14 | 125.14 | 125.14 | 107.15 |
| Boiling Point (°C) | ~175-177 | 178 | 183[2] | 184.5 |
| Density (g/mL at 25°C) | ~1.09 | ~1.09 | 1.095[2] | 0.981 |
| pKa (Predicted) | ~8.8 | ~8.8 | 9.01[2] | 9.3 |
| XLogP3 | 1.2 | 1.2[3] | 1.1[4] | 1.0 |
The fluorine atom's strong electron-withdrawing inductive effect is the primary driver of the observed differences in basicity (pKa). This effect is most pronounced at the ortho position and diminishes with distance, though the resonance effect also plays a role. Consequently, all three fluorinated isomers are less basic than the parent benzylamine. The para-isomer is the most basic among the fluorinated set, a crucial consideration for designing molecules that interact with biological targets via protonated amine moieties. Lipophilicity, as estimated by XLogP3, is slightly increased relative to benzylamine, a common consequence of fluorination that can enhance membrane permeability.
Spectroscopic Fingerprinting: Differentiating the Isomers
Unequivocal identification of the correct isomer is impossible without spectroscopic analysis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the necessary structural detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for the structural elucidation of these isomers. The chemical shifts and, particularly, the carbon-fluorine coupling constants (J-coupling) provide a unique fingerprint for each compound.
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) for Fluorinated Benzylamine Isomers [5]
| Compound | C1 (ipso-CH₂) | C2 | C3 | C4 | C5 | C6 | CH₂ |
| 2-Fluorobenzylamine | 131.0 (d) | 161.8 (d) | 115.2 (d) | 128.8 (d) | 124.3 (d) | 129.5 (s) | 40.5 |
| 3-Fluorobenzylamine | 146.5 (d) | 113.5 (d) | 163.2 (d) | 113.8 (d) | 129.8 (d) | 122.5 (s) | 46.0 |
| 4-Fluorobenzylamine | 139.0 (s) | 129.5 (d) | 115.2 (d) | 162.0 (d) | 115.2 (d) | 129.5 (d) | 45.8 |
| Benzylamine (Ref.) | 143.5 | 128.5 | 126.8 | 126.8 | 128.5 | 128.5 | 46.4 |
| Note: (d) indicates a doublet due to C-F coupling. Chemical shifts are referenced to TMS (δ = 0 ppm). |
The most telling feature in the ¹³C NMR spectra is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C2 in the ortho-isomer, C3 in the meta, and C4 in the para), which typically exceeds 240 Hz. Additionally, two- and three-bond couplings (²JCF, ³JCF) create characteristic doublet patterns for other carbons in the ring, allowing for unambiguous assignment of the fluorine's position. ¹⁹F NMR provides a single, simple signal for each isomer, but its chemical shift is highly sensitive to the electronic environment, making it a quick method for distinguishing between them.
dot
Caption: Chemical structures of the ortho-, meta-, and para-fluorobenzylamine isomers.
Mass Spectrometry (MS)
GC-MS is a powerful technique for both separating the isomers and confirming their molecular weight. Under electron ionization (EI), fluorinated benzylamines exhibit characteristic fragmentation patterns. While the molecular ion (M⁺) peak at m/z 125 is observable, the most prominent peak in the spectrum for all three isomers is typically the fluorobenzyl cation fragment at m/z 109, formed by the loss of the amino group.[4][6]
While standard EI-MS may not readily distinguish the isomers based on fragmentation alone, advanced techniques can be employed. High-resolution mass spectrometry coupled with tandem MS (MS/MS) and alternative fragmentation methods like collision-induced dissociation (CID) can sometimes generate unique fragments that serve as diagnostic markers for specific isomers, a strategy particularly useful when chromatographic separation is challenging.[7]
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Identification and Purity
-
Rationale: This protocol is designed to separate the volatile benzylamine isomers and confirm their identity and purity based on retention time and mass-to-charge ratio.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source and quadrupole or time-of-flight analyzer).
-
Methodology:
-
Sample Preparation: Dilute the benzylamine isomer sample to approximately 1 mg/mL in a suitable solvent like methanol or dichloromethane.
-
GC Column: Use a non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), for good separation. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: Inject 1 µL of the sample using a split/splitless injector. A split ratio of 50:1 is common for purity analysis.
-
GC Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 250 °C.
-
Hold: Maintain 250 °C for 5 minutes.[1]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis: Identify the peak corresponding to the fluorobenzylamine isomer by its characteristic mass spectrum (M⁺ at m/z 125, base peak at m/z 109). Purity can be estimated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Protocol 2: ¹³C NMR Spectroscopy for Isomer Differentiation
-
Rationale: This protocol leverages the unique C-F coupling patterns in ¹³C NMR to unambiguously determine the fluorine's position on the aromatic ring.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzylamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[5]
-
Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Reference the spectrum using the solvent signal. Analyze the aromatic region (typically 110-165 ppm) for the characteristic doublet patterns caused by C-F coupling, as detailed in Table 2.
dot
Caption: Analytical workflow for the characterization of fluorobenzylamine isomers.
Reactivity and Biological Implications
The fluorine atom's electronic effects also govern the chemical reactivity of the aromatic ring. While fluorine is strongly deactivating due to its inductive effect, it is an ortho, para-director in electrophilic aromatic substitution reactions because of its ability to donate a lone pair of electrons via resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho or para attack.[8][9] This dual nature is critical when using these isomers as synthetic intermediates.
In drug design, the primary motivation for introducing fluorine is often to enhance metabolic stability.[10][11] The carbon-fluorine bond is exceptionally strong and not susceptible to the common metabolic hydroxylation pathways mediated by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a site that is metabolically "soft" or vulnerable to oxidation can effectively block that pathway, thereby increasing the drug's half-life and oral bioavailability.
The position of the fluorine matters immensely:
-
Blocking Metabolism: A fluorine atom can sterically and electronically hinder the metabolism of adjacent positions.
-
Modulating pKa: As shown in Table 1, fluorination lowers the pKa of the benzylamine. This can be beneficial, as a lower pKa may reduce off-target interactions at physiological pH (7.4) while still allowing for necessary interactions at a specific receptor site.
-
Enhancing Binding: A fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, thereby increasing binding affinity.
The para-isomer, 4-fluorobenzylamine, is a particularly common building block in the synthesis of pharmaceuticals and agrochemicals, valued for its role in creating stable and effective molecules.[12]
Conclusion
The ortho-, meta-, and para-isomers of fluorobenzylamine, while structurally similar, are distinct chemical entities with unique physicochemical and spectroscopic properties. The position of the fluorine atom dictates the molecule's basicity, electronic profile, and NMR spectral signature. For scientists in drug discovery and development, a thorough understanding and rigorous analytical confirmation of the specific isomer being used is not merely an academic exercise—it is a fundamental prerequisite for reproducible research and the rational design of new chemical entities. The choice between an ortho, meta, or para substitution can be the deciding factor in a compound's journey from a laboratory curiosity to a life-saving therapeutic.
References
- 1. waters.com [waters.com]
- 2. 4-Fluorobenzylamine CAS#: 140-75-0 [chemicalbook.com]
- 3. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]
- 7. lcms.cz [lcms.cz]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. innospk.com [innospk.com]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3,5-Difluoro-4-methoxybenzylamine
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] The subject of this guide, 3,5-Difluoro-4-methoxybenzylamine, is a prime example of a building block designed to leverage these advantages. The meta-difluoro substitution pattern, combined with a para-methoxy group, creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutics, particularly enzyme inhibitors and central nervous system agents.[3][4]
This guide provides a comprehensive, field-tested framework for the synthesis and, critically, the robust spectral validation of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring that researchers can confidently produce and validate this key synthetic intermediate. We will compare various synthetic approaches and present a detailed protocol for a high-yield, scalable method. The core of this guide is dedicated to the multi-technique spectral analysis—¹H NMR, ¹³C NMR, FTIR, and MS—that provides an unassailable confirmation of the final product's identity and purity.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of substituted benzylamines can be approached from several angles. The optimal choice depends on factors such as starting material availability, scalability, required purity, and tolerance for hazardous reagents. Here, we compare four common routes for the synthesis of this compound.
| Synthetic Method | Typical Yield | Purity | Scalability | Key Challenges & Considerations |
| 1. Nitrile Reduction | 85-98%[5] | >98% | High | Requires high-pressure hydrogenation equipment. Catalyst selection is crucial to avoid side reactions. |
| 2. Reductive Amination | 65-75%[3] | >95% | Moderate | Bypasses halogenated intermediates. Requires precise control of ammonia concentration and pressure to minimize dimer formation.[3] |
| 3. Chlorination-Amination | 72-85%[3] | >99% | High | Often involves hazardous reagents like phosphorus oxychloride (POCl₃). Multi-step process increases complexity.[3] |
| 4. Grignard-Based Route | 60-70%[3] | 90-95% | Moderate | Requires stringent anhydrous and low-temperature conditions to maintain Grignard reagent stability.[3] |
Rationale for Selection:
Based on this analysis, the catalytic reduction of 3,5-difluoro-4-methoxybenzonitrile emerges as the superior method, offering an exceptional combination of high yield and purity.[5] This pathway is efficient and atom-economical, proceeding in a single, clean conversion step from a readily accessible precursor. For these reasons, it is the focus of our detailed protocol.
Part 2: Recommended Synthesis Protocol via Nitrile Reduction
This protocol details the catalytic hydrogenation of 3,5-difluoro-4-methoxybenzonitrile. The core of this transformation is the reduction of the nitrile (C≡N) group to a primary amine (-CH₂NH₂) using hydrogen gas and a metal catalyst.
Experimental Workflow: Synthesis
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3,5-difluoro-4-methoxybenzonitrile
-
Methanol (Anhydrous)
-
Raney® Nickel (slurry in water, handle with extreme care)
-
Ammonia gas
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or other filter aid
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
Protocol:
-
Reactor Preparation: To a dry high-pressure reactor vessel, add 3,5-difluoro-4-methoxybenzonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel catalyst (approx. 10% by weight relative to the nitrile). Causality Note: Raney Nickel is an excellent, highly active catalyst for nitrile reductions. It is pyrophoric when dry and must be handled as a slurry under an inert atmosphere to prevent ignition.
-
Ammonia Introduction: Seal the reactor. Introduce anhydrous ammonia gas. Causality Note: The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can occur via reaction of the primary amine product with an imine intermediate.
-
Hydrogenation: Purge the reactor headspace first with nitrogen, then carefully with hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 2500-3000 Torr).[5]
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 1.5-3 hours.[5]
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the filter cake with additional methanol. Safety Note: The filter cake remains pyrophoric and should be kept wet and disposed of according to safety protocols (e.g., quenching slowly with dilute acid).
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield this compound, typically as an oil or low-melting solid. The product is often of sufficient purity (>98%) for subsequent use without further purification.
Part 3: The Cornerstone of Confidence: Spectral Validation
Synthesis is incomplete without rigorous validation. The identity and purity of the final product must be confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Logic of Spectral Validation
Caption: The logic of using complementary spectroscopic techniques for validation.
The following table summarizes the expected spectral data for a successfully synthesized sample of this compound (C₈H₉F₂NO, Molecular Weight: 173.16 g/mol ).[5][6]
| Technique | Feature | Expected Result & Rationale |
| ¹H NMR | Aromatic Protons (Ar-H) | ~6.8-7.2 ppm. A triplet, due to symmetrical coupling to two adjacent fluorine atoms (³JHF ~ 8-10 Hz). Integration: 2H. |
| Methoxy Protons (-OCH₃) | ~3.8-4.0 ppm. A singlet. Integration: 3H. | |
| Benzylic Protons (-CH₂NH₂) | ~3.7-3.9 ppm. A singlet or narrowly split triplet if coupled to F. Integration: 2H. | |
| Amine Protons (-NH₂) | ~1.5-2.5 ppm. A broad singlet (exchangeable with D₂O). Integration: 2H. | |
| ¹³C NMR | C-F (Ar-C) | ~150-160 ppm. A doublet of doublets (¹JCF ~ 240-250 Hz, ³JCF ~ 10-15 Hz). Confirms direct F attachment. |
| C-OCH₃ (Ar-C) | ~135-145 ppm. A triplet (²JCF ~ 15-20 Hz). Confirms C is flanked by two F atoms. | |
| C-H (Ar-C) | ~105-115 ppm. A singlet or small doublet. | |
| C-CH₂ (Ar-C) | ~125-135 ppm. A triplet (³JCF ~ 3-5 Hz). | |
| -OCH₃ | ~55-60 ppm. A singlet. | |
| -CH₂NH₂ | ~40-45 ppm. A triplet (⁴JCF ~ 2-4 Hz). | |
| FTIR | N-H Stretch | 3300-3500 cm⁻¹ (two bands for primary amine). |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹. | |
| C-H Stretch (sp²) | 3000-3100 cm⁻¹. | |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹. | |
| C-F Stretch | 1100-1300 cm⁻¹ (strong, characteristic bands). | |
| C-O Stretch (Aryl Ether) | 1200-1280 cm⁻¹ (asymmetric) & 1000-1075 cm⁻¹ (symmetric). | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 174.0725. Confirms the molecular weight and elemental formula.[7] |
| [M+Na]⁺ | m/z 196.0544. Common sodium adduct.[7] |
Part 4: Experimental Protocols for Spectral Analysis
1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition:
-
Record a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Record a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Analysis: Process the spectra and compare the observed chemical shifts, coupling constants (especially H-F and C-F), and integrations with the expected values in the table above.
2. FTIR Spectroscopy Protocol
-
Sample Preparation: If the product is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr). If it is a solid, a KBr pellet can be prepared. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record a background spectrum of the clean salt plates or ATR crystal. Then, record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Analysis: Identify the key functional group frequencies and compare them to the expected values.
3. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high-resolution data). Acquire the spectrum in positive ion mode.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), the observed exact mass should be within 5 ppm of the calculated value for the formula C₈H₁₀F₂NO⁺.
Conclusion
The synthesis of this compound via the catalytic reduction of its nitrile precursor is a highly efficient and reliable method for producing this valuable building block. However, synthesis alone is not enough. The rigorous, multi-pronged approach to spectral validation outlined in this guide provides the necessary framework for researchers to confirm the product's identity and purity with a high degree of confidence. By understanding the "why" behind each experimental choice and spectral feature, scientists in drug discovery and materials science can ensure the quality of their intermediates, which is the foundation of reproducible and successful research.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide: Assessing the Impact of Difluoro Substitution on Benzylamine Properties
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzylamine scaffold is a ubiquitous and versatile building block found in numerous pharmaceuticals.[1] Its chemical simplicity, however, belies a complex profile of physicochemical properties that dictate its behavior in biological systems. Strategic modification of this scaffold is a cornerstone of drug design, and among the most powerful tools in the chemist's arsenal is fluorine substitution. The introduction of fluorine, particularly as a geminal difluoro group, can profoundly alter a molecule's electronic character, lipophilicity, and metabolic fate, often in non-intuitive ways.[2]
This guide provides an in-depth comparison of difluoro-substituted benzylamines against the parent compound. Moving beyond a simple recitation of data, we will explore the mechanistic rationale behind the observed changes and provide detailed, field-proven experimental protocols for their determination. Our objective is to equip you with the foundational knowledge and practical methodologies to rationally design and evaluate benzylamine-based compounds.
Impact on Basicity (pKa): The Inductive Effect in Action
The basicity of the amine group, quantified by its pKa, is a critical parameter influencing a drug's solubility, receptor binding (especially through ionic interactions), and absorption profile. The lone pair of electrons on the nitrogen atom of benzylamine is responsible for its basicity, with a pKa of approximately 9.33.[3][4][5] This indicates that at physiological pH (around 7.4), it will exist predominantly in its protonated, cationic form (benzylaminium).[1][6]
Mechanistic Insight: The introduction of two highly electronegative fluorine atoms creates a powerful inductive electron-withdrawing effect.[7] This effect, transmitted through the carbon framework, pulls electron density away from the nitrogen atom. As a result, the nitrogen's lone pair becomes less available to accept a proton, leading to a significant decrease in basicity and, consequently, a lower pKa value. The magnitude of this pKa drop is dependent on the position of the difluoro group; substitution on the α-carbon (benzylic position) will have a more dramatic effect than substitution on the aromatic ring due to proximity.
Comparative Data: pKa Values
| Compound | Structure | Predicted pKa | Rationale for Change |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 (experimental)[3][5] | Baseline |
| 4-(Difluoromethyl)benzylamine | 4-(CHF₂)C₆H₄CH₂NH₂ | ~8.5 | Moderate inductive electron withdrawal from the phenyl ring reduces the basicity of the distal amine. |
| α,α-Difluorobenzylamine | C₆H₅CF₂NH₂ | ~6.0 - 6.5 | Strong inductive withdrawal directly from the carbon adjacent to the amine group drastically reduces electron density on the nitrogen, significantly lowering basicity.[7][8] |
Experimental Protocol: pKa Determination by Potentiometric Titration
This method remains a gold standard for its precision and reliability in determining the pKa of ionizable compounds.[9][10]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form, a point identified from the inflection point of the titration curve.[11][12]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]
-
Sample Preparation: Prepare a ~1 mM solution of the benzylamine analog in deionized water or a suitable co-solvent if solubility is low. A concentration of at least 10⁻⁴ M is needed to detect a significant change in the titration curve.[10][11]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[11]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement of basic compounds.[11]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the pH electrode and begin stirring. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[11]
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH value at the half-equivalence point. More accurately, the equivalence point is found from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half that volume.[12]
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Impact on Lipophilicity (LogP): A Delicate Balance
Lipophilicity, the affinity of a compound for a lipid-like environment, is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. It is a key determinant of a drug's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[13] Benzylamine has a modest logP of approximately 1.09.[3]
Mechanistic Insight: The effect of fluorination on lipophilicity is complex and context-dependent.[14][15] While replacing a hydrogen atom with a fluorine atom on an aromatic ring often increases lipophilicity, the introduction of a gem-difluoro group (CF₂) can have a different outcome.[16][17] The CF₂ group is a weaker hydrogen bond acceptor than an unfluorinated amine or ether oxygen. This reduction in hydrogen bonding capacity with water can lead to an increase in logP. However, the CF₂ group also introduces a strong local dipole moment without significantly increasing molecular volume, which can lead to more favorable interactions with the polar water phase, potentially decreasing logP. The overall effect depends on the interplay between desolvation penalties and favorable interactions in the octanol phase.[18]
Comparative Data: LogP Values
| Compound | Structure | Predicted LogP | Rationale for Change |
| Benzylamine | C₆H₅CH₂NH₂ | 1.09 (experimental)[3] | Baseline |
| 4-(Difluoromethyl)benzylamine | 4-(CHF₂)C₆H₄CH₂NH₂ | ~1.5 | The difluoromethyl group generally increases lipophilicity in aromatic systems.[16] |
| α,α-Difluorobenzylamine | C₆H₅CF₂NH₂ | ~1.2 | The effect is less pronounced. The strong dipole of the CF₂ group can maintain some interaction with the aqueous phase, moderating the increase in lipophilicity.[15][17] |
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for logP measurement.[19][20]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer, for LogD). The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the compound in each phase is determined. LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[13][21]
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for at least 24 hours. Allow the phases to separate completely to ensure mutual saturation.[20]
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO or acetonitrile).[20]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS. Add a small aliquot of the compound stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
-
Equilibration: Cap the vial tightly and shake or vortex at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. It is crucial to avoid cross-contamination.[19] Dilute the aliquots appropriately and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogP (or LogD at pH 7.4) using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )[22]
Workflow for LogP Determination
Caption: Workflow for LogP determination by the shake-flask method.
Impact on Metabolic Stability: Blocking Metabolic Hotspots
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver.[23] A compound that is metabolized too quickly will have a short half-life and poor bioavailability. Benzylamine is known to be metabolized via deamination, a process that can involve monoamine oxidase (MAO) and CYPs.[24][25] The benzylic C-H bonds are particularly susceptible to oxidative metabolism.
Mechanistic Insight: Replacing metabolically labile C-H bonds with robust C-F bonds is a classic and highly effective strategy for enhancing metabolic stability.[26][27] The C-F bond is significantly stronger than the C-H bond, making it much more resistant to enzymatic cleavage. Placing a difluoro group at the benzylic position (the α-carbon) effectively "shields" this metabolic hotspot. This steric and electronic blockade prevents enzymes from carrying out oxidation at that site, thereby slowing the compound's overall rate of metabolism and increasing its half-life.[28][29]
Comparative Data: In Vitro Metabolic Stability
| Compound | Structure | Predicted In Vitro T½ (Human Liver Microsomes) | Rationale for Change |
| Benzylamine | C₆H₅CH₂NH₂ | < 15 min | The benzylic C-H bonds are a known site of metabolic oxidation.[30] |
| 4-(Difluoromethyl)benzylamine | 4-(CHF₂)C₆H₄CH₂NH₂ | < 15 min | The primary site of metabolism (benzylic CH₂) remains unchanged. Stability is not expected to improve significantly. |
| α,α-Difluorobenzylamine | C₆H₅CF₂NH₂ | > 60 min | The metabolically labile benzylic hydrogens are replaced by fluorine, blocking the primary route of oxidation and dramatically increasing stability.[26][27] |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay provides a rapid and cost-effective way to assess a compound's susceptibility to Phase I metabolism.[23][31]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[32] The reaction is initiated by adding a necessary cofactor (NADPH). Aliquots are taken at various time points, the reaction is quenched, and the amount of remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (T½) and intrinsic clearance (Clint).[33]
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[33]
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing buffer, microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (typically 1 µM final concentration). Include positive controls (e.g., Midazolam, a rapidly metabolized compound) and negative controls (incubations without NADPH).[30][32]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative controls.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[33] The acetonitrile precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (T½) as 0.693/k.[33]
Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion
Difluoro substitution is a powerful, albeit nuanced, strategy for modulating the core properties of the benzylamine scaffold. As we have demonstrated, the impact of this substitution is highly dependent on its position.
-
Basicity (pKa) is reliably and significantly decreased due to strong inductive effects, a predictable change that can be used to tune the ionization state of a molecule at physiological pH.
-
Lipophilicity (LogP) is altered more subtly, with the final value emerging from a complex interplay of reduced hydrogen bonding, increased polarity, and desolvation effects.
-
Metabolic Stability can be dramatically improved, but only when the difluoro group is placed at a known metabolic hotspot, such as the benzylic carbon, effectively shielding it from enzymatic degradation.
By understanding the underlying chemical principles and employing the robust experimental protocols detailed here, researchers can leverage difluoro substitution not as a speculative roll of the dice, but as a rational and precise tool for optimizing drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Benzylamine | 100-46-9 [chemicalbook.com]
- 6. Benzylaminium | C7H10N+ | CID 4996382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 17. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Benzylamine - Wikipedia [en.wikipedia.org]
- 25. The cellular distribution of the metabolic deamination of benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 32. mercell.com [mercell.com]
- 33. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4-methoxybenzylamine
For professionals in research and drug development, the synthesis of novel compounds is paralleled by the critical responsibility of managing chemical waste. The proper disposal of reagents like 3,5-Difluoro-4-methoxybenzylamine is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and chemical principles.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a substituted aromatic amine. Aromatic amines as a class, and fluorinated compounds specifically, require careful handling due to their potential reactivity and biological activity. While comprehensive toxicological data for this specific molecule may be limited, a robust safety protocol is developed by assessing data from structurally similar compounds and adhering to universal chemical safety standards.
The primary hazards are associated with its potential corrosivity and irritant properties, typical of benzylamines.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP), which outlines procedures for safe use, storage, and disposal.[3][4]
Table 1: Hazard Summary for Substituted Benzylamines
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Benzylamines are alkaline and can cause chemical burns upon contact.[1][2] This necessitates the use of robust personal protective equipment (PPE). |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Ingestion can lead to systemic toxicity.[5] Accidental ingestion must be avoided by prohibiting eating, drinking, or smoking in laboratory areas.[6][7] |
| Serious Eye Damage | H318: Causes serious eye damage. | Direct contact with the eyes can cause irreversible damage.[8] Approved safety glasses and, when necessary, a face shield are mandatory.[9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the respiratory tract.[5] Handling should occur in a well-ventilated area or a chemical fume hood.[10] |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins the moment the chemical is deemed waste. The Environmental Protection Agency (EPA) governs the management of hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[11][12]
Step-by-Step Pre-Disposal Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing appropriate PPE. This is your primary defense against exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) that are regularly inspected before use.[9]
-
Eye Protection: Safety glasses with side shields or, for larger quantities, a full-face shield.[10]
-
Body Protection: A lab coat must be worn and kept fastened. Ensure it is laundered separately from personal clothing.[6][13]
-
-
Waste Segregation:
-
Do NOT mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible materials can lead to dangerous reactions.[14]
-
Designate a specific, clearly labeled container for this waste. The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[13]
-
-
Labeling and Storage:
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound".[15][16]
-
Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[16] This area should be cool, dry, well-ventilated, and away from incompatible materials like strong acids or oxidizing agents.[6]
-
Keep the container closed at all times except when adding waste.[11][16]
-
Disposal Protocol: The Primary Method
For this compound, in-lab neutralization or treatment is not recommended without specific, validated procedures. Such attempts can generate unknown and potentially more hazardous byproducts.
The safest and most compliant method of disposal is to use a licensed professional waste disposal company. [9][17] These companies have the expertise and facilities to manage hazardous chemical waste in accordance with all federal and state regulations.[14]
Step-by-Step Procedure for Professional Disposal:
-
Contact Your Institution's EHS Office: Your Environmental Health & Safety (EHS) office manages hazardous waste disposal and will coordinate with a licensed contractor.
-
Provide Documentation: The waste disposal company will require a Safety Data Sheet (SDS) for the chemical.[17] Maintain an accurate inventory of the waste.
-
Schedule Pickup: EHS will schedule a pickup. Ensure the waste is properly packaged, labeled, and stored prior to their arrival.
Emergency Procedures: Spill Management
Accidents happen, and a prepared response is critical. The approach depends on the scale of the spill.[18]
For Minor Spills (<100 mL, contained):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Additional PPE: Wear appropriate PPE, including double gloves if necessary.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[18][19] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[20][21] Place all cleanup materials (gloves, pads, etc.) into the hazardous waste container.
-
Label & Dispose: Seal and label the container and manage it as hazardous waste according to the protocol in Section 3.
For Major Spills (>100 mL, uncontained, or any spill you are not comfortable handling):
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert all nearby personnel and activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.
-
CALL FOR HELP: Contact your institution's emergency number and the EHS office. Provide the chemical name, location, and approximate quantity of the spill.
-
ISOLATE: If safe to do so, close the doors to the affected area to contain vapors.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for managing waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.ie [fishersci.ie]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. pfw.edu [pfw.edu]
- 12. youtube.com [youtube.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. acs.org [acs.org]
- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 21. chemkleancorp.com [chemkleancorp.com]
Mastering the Safe Handling of 3,5-Difluoro-4-methoxybenzylamine: A Guide for Laboratory Professionals
As a cornerstone of contemporary drug discovery and development, the synthesis and application of novel chemical entities demand an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3,5-Difluoro-4-methoxybenzylamine, a compound of interest for researchers in medicinal chemistry and materials science. By elucidating the principles behind each procedural step, this document aims to foster a culture of safety and scientific excellence.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is paramount before commencing any work with this compound. Based on its chemical structure—a substituted benzylamine with fluorine and methoxy groups—we can anticipate the following primary hazards:
-
Corrosivity and Irritation: Benzylamines can be corrosive and cause severe skin burns and eye damage[2][3]. The presence of fluorine atoms may exacerbate these effects.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols can lead to respiratory irritation[4].
-
Toxicity of Combustion Byproducts: In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen fluoride (HF)[5].
To mitigate these risks, a multi-layered approach to safety is essential, beginning with the implementation of appropriate engineering controls and the mandatory use of personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure[5][6]. The fume hood provides a controlled environment that captures and exhausts vapors, dusts, and aerosols away from the user. It is also crucial to ensure that a safety shower and eyewash station are readily accessible and in good working order[5].
Personal Protective Equipment (PPE): Your Personal Safety Net
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles and a face shield | Essential for protecting the eyes and face from splashes. Standard safety glasses do not provide adequate protection[6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[6]. |
| Body Protection | A fully-fastened laboratory coat. For larger quantities, an impervious apron is recommended. | Provides a primary barrier against accidental spills[6]. |
| Respiratory Protection | Use in a chemical fume hood is the primary control. An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate. | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood[6]. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects[6]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Step-by-Step Handling Protocols
A systematic approach to handling this compound is crucial for ensuring safety and experimental reproducibility.
Pre-Handling Checklist
-
Verify SDS: Although a specific SDS is unavailable, review the SDS for a structurally similar compound to understand the potential hazards[1].
-
Check Engineering Controls: Confirm that the chemical fume hood is operational and that safety showers and eyewash stations are accessible[5].
-
Don PPE: Put on all required PPE as specified in the table above[6].
Handling Procedure
-
Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols. Use a spatula for solids and a syringe or cannula for liquids if the compound is in solution[6].
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe in any dust or vapors[5][6].
-
Container Management: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents[3][7].
Post-Handling Procedures
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Disposal: Carefully remove and dispose of contaminated PPE as hazardous waste[6].
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water[2].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention[7][8]. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][8]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
Spill Response
The appropriate response to a chemical spill depends on its size and the associated hazards.
-
Minor Spills (<20 mL of a low-hazard chemical or a small amount of solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary[9].
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand)[10].
-
Carefully sweep or scoop up the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[5][11].
-
Decontaminate the spill area.
-
-
Major Spills (>20 mL or any amount of a highly hazardous chemical):
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste[6][7].
-
Collect all waste in clearly labeled, compatible containers. Do not mix with other waste streams[7].
Disposal Methods
Due to the presence of fluorine, special consideration must be given to the disposal of this compound.
-
Incineration: High-temperature incineration is a promising method for the permanent destruction of fluorinated organic compounds[12][13]. The high temperatures can break the strong carbon-fluorine bonds[13]. However, this must be done in a specialized facility equipped to handle and scrub acidic gases like HF that are produced during combustion.
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is another option. These landfills have extensive environmental controls to prevent leaching into the surrounding environment[12].
Consult your institution's environmental health and safety (EHS) office for specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
